molecular formula C8H10N2O2 B1592133 Ethyl 2-(pyrimidin-5-YL)acetate CAS No. 6214-48-8

Ethyl 2-(pyrimidin-5-YL)acetate

Cat. No.: B1592133
CAS No.: 6214-48-8
M. Wt: 166.18 g/mol
InChI Key: JYFYKRSTLSLCFM-UHFFFAOYSA-N
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Description

Ethyl 2-(pyrimidin-5-yl)acetate (CAS 6214-48-8) is a high-purity ester derivative of pyrimidine with a molecular formula of C8H10N2O2 and a molecular weight of 166.18 g/mol . This compound serves as a versatile and valuable synthetic intermediate in organic and medicinal chemistry research. Its structure, which features a pyrimidine heterocycle linked to an ethyl acetate group, makes it a key building block for the synthesis of more complex molecules, particularly in pharmaceutical development for targets such as kinase inhibitors . Researchers utilize this compound to introduce the pyrimidine-acetate moiety into larger structures, facilitating the exploration of new drug candidates and biologically active compounds. The density of the liquid is reported as 1.144 g/cm³, and it has a boiling point of 256.2°C at 760 mmHg . To preserve its stability and purity, this material should be stored under an inert atmosphere at 2-8°C . This product is intended for research purposes and laboratory use only. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-pyrimidin-5-ylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2/c1-2-12-8(11)3-7-4-9-6-10-5-7/h4-6H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYFYKRSTLSLCFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CN=CN=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70614355
Record name Ethyl (pyrimidin-5-yl)acetate
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Molecular Weight

166.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6214-48-8
Record name Ethyl (pyrimidin-5-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70614355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Cornerstone of Modern Therapeutics: A Technical Guide to Ethyl 2-(pyrimidin-5-YL)acetate (CAS 6214-48-8)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Unseen Architect in Drug Discovery

In the intricate world of medicinal chemistry, the final therapeutic agent is often the culmination of a multi-step synthetic journey, built upon a scaffold of versatile and reactive intermediates. Ethyl 2-(pyrimidin-5-YL)acetate, identified by its CAS number 6214-48-8, is one such pivotal building block. While not a therapeutic agent itself, this pyrimidine derivative is a cornerstone in the synthesis of a wide array of biologically active molecules. The pyrimidine ring system is a privileged scaffold in drug discovery, forming the core of everything from anticancer and antiviral agents to central nervous system drugs.[1][2] This guide serves as an in-depth technical resource for researchers, providing critical information on the synthesis, properties, analysis, and strategic application of Ethyl 2-(pyrimidin-5-YL)acetate in the pharmaceutical landscape.

Physicochemical Properties and Specifications

Understanding the fundamental properties of a chemical intermediate is paramount for its effective use in synthesis, ensuring predictability in reactions, and maintaining safety. Ethyl 2-(pyrimidin-5-YL)acetate is a stable organic compound whose characteristics are foundational to its role in complex synthetic pathways.

PropertyValueSource
CAS Number 6214-48-8[3]
Molecular Formula C₈H₁₀N₂O₂[4]
Molecular Weight 166.18 g/mol [4]
Purity Specification Typically ≥95% - 97%[4]
Appearance Inferred: Off-white to yellow solid or oilGeneral Data
Storage Conditions Store long-term in a cool, dry place[4]

Synthesis and Mechanistic Insight

The synthesis of pyrimidine derivatives is a well-established field of organic chemistry, often relying on condensation reactions. While specific, detailed protocols for the industrial-scale synthesis of Ethyl 2-(pyrimidin-5-YL)acetate are often proprietary, the general approach involves the construction of the pyrimidine ring from acyclic precursors.

One of the most fundamental and widely used methods for creating the pyrimidine core is the Biginelli reaction . This one-pot, multi-component reaction typically involves the acid-catalyzed condensation of an aldehyde, a β-ketoester (like ethyl acetoacetate), and urea or thiourea.[5] This powerful reaction creates the dihydropyrimidine core, which can be subsequently oxidized or modified to achieve the desired pyrimidine structure.

Another versatile approach involves the reaction of amidines with α,β-unsaturated carbonyl compounds. The inherent reactivity of the functional groups allows for a cyclization cascade that efficiently yields the pyrimidine ring. Palladium-catalyzed cross-coupling reactions, such as Suzuki and Stille couplings, are also instrumental in functionalizing pre-formed pyrimidine rings, allowing for the introduction of diverse substituents.[6]

The synthesis of Ethyl 2-(pyrimidin-5-YL)acetate specifically would likely involve a strategy that builds the acetate side chain onto a pre-formed pyrimidine ring or incorporates it during the ring-forming condensation step.

Caption: Generalized synthetic logic for pyrimidine ring formation.

Application in Drug Discovery: A Gateway to Advanced Therapeutics

The true value of Ethyl 2-(pyrimidin-5-YL)acetate lies in its function as a versatile intermediate. Its ester and pyrimidine functionalities provide two key points for chemical modification, allowing for the construction of more complex molecules.

A critical application is its role as a precursor in the synthesis of other key intermediates. For instance, Ethyl 2-(pyrimidin-5-YL)acetate is used in the synthesis of 5-pyrimidineethanol .[7] This is achieved through the chemical reduction of the ethyl ester group to a primary alcohol. This transformation is fundamental because it converts the ester—a relatively stable functional group—into a hydroxyl group, which is a highly versatile nucleophile and a common attachment point for further molecular elaboration in drug candidates.

Caption: Conversion of the starting ester to a key alcohol intermediate.

While direct examples linking 5-pyrimidineethanol to final drug products are not readily found in public literature, the strategic importance of related pyrimidine intermediates is well-documented. For example, a structurally similar compound, Ethyl 2-(4-chloro-2-(methylthio)pyrimidin-5-yl)acetate, is a crucial precursor for a class of dihydropyrrolopyrimidine-selective Janus kinase 2 (JAK2) inhibitors .[1] These inhibitors are at the forefront of treating myeloproliferative neoplasms and inflammatory diseases. Similarly, other substituted anilino-pyrimidine compounds are potent inhibitors of mutated forms of the epidermal growth factor receptor (EGFR), a key target in non-small cell lung cancer.[5][6] This illustrates the power of the pyrimidine scaffold, accessed through intermediates like Ethyl 2-(pyrimidin-5-YL)acetate, in generating high-value, targeted therapeutics.

Analytical Characterization and Quality Control

Ensuring the identity and purity of a starting material is a non-negotiable aspect of pharmaceutical synthesis. A multi-technique approach is employed to provide a comprehensive characterization of Ethyl 2-(pyrimidin-5-YL)acetate, forming a self-validating system for quality control.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: This is the primary tool for structural elucidation. The spectrum of Ethyl 2-(pyrimidin-5-YL)acetate would be expected to show characteristic signals for the ethyl group (a triplet and a quartet), a singlet for the methylene (CH₂) bridge, and distinct signals in the aromatic region for the three protons on the pyrimidine ring. The precise chemical shifts and coupling constants provide an unambiguous fingerprint of the molecule.[8][9]

  • ¹³C NMR: This technique confirms the carbon backbone of the molecule. Expected signals would include those for the carbonyl carbon of the ester, the carbons of the ethyl group, the methylene bridge, and the unique carbons of the pyrimidine ring.[10]

Mass Spectrometry (MS): MS is used to confirm the molecular weight of the compound. For Ethyl 2-(pyrimidin-5-YL)acetate, the molecular ion peak (M+) would be observed at m/z 166.18, confirming the elemental composition. Analysis of the fragmentation pattern can provide further structural confirmation.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present. Key characteristic absorption bands would be expected for the C=O stretch of the ester group (typically around 1735 cm⁻¹) and C=N stretching vibrations from the pyrimidine ring.[9]

Analytical TechniqueExpected Key FeaturesPurpose
¹H NMR Signals for ethyl group (quartet, triplet), methylene singlet, and pyrimidine protons.Confirms proton environment and structure.
¹³C NMR Resonances for carbonyl, aliphatic, and aromatic carbons.Confirms carbon skeleton.
Mass Spec (MS) Molecular ion peak at m/z ≈ 166.Confirms molecular weight and formula.
IR Spectroscopy Strong C=O absorption band (~1735 cm⁻¹).Confirms presence of key functional groups.
Purity (HPLC) Single major peak indicating >95% purity.Quantifies purity and detects impurities.

Protocol Example: Saponification to 2-(Pyrimidin-5-yl)acetic acid

To illustrate the utility of Ethyl 2-(pyrimidin-5-YL)acetate, the following protocol details its conversion to the corresponding carboxylic acid. This is a common subsequent step in synthesis, as the carboxylic acid can be readily converted into amides, which are prevalent in many drug molecules.

Objective: To hydrolyze the ethyl ester of Ethyl 2-(pyrimidin-5-YL)acetate to form 2-(Pyrimidin-5-yl)acetic acid.

Materials:

  • Ethyl 2-(pyrimidin-5-YL)acetate (1.0 eq)

  • Ethanol (or Methanol/Water mixture)

  • Sodium Hydroxide (NaOH) or Lithium Hydroxide (LiOH) (1.1 - 1.5 eq)

  • Hydrochloric Acid (HCl), 1M solution

  • Ethyl Acetate (for extraction)

  • Magnesium Sulfate (or Sodium Sulfate), anhydrous

  • Deionized Water

Experimental Workflow:

  • Dissolution: Dissolve Ethyl 2-(pyrimidin-5-YL)acetate in ethanol in a round-bottom flask equipped with a magnetic stirrer.

  • Base Addition: Add an aqueous solution of NaOH (1.1 eq) to the flask. The causality here is that the hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester.

  • Reaction Monitoring: Allow the mixture to stir at room temperature. The reaction progress should be monitored by Thin Layer Chromatography (TLC), observing the disappearance of the starting material spot and the appearance of a new, more polar spot for the carboxylate salt.

  • Solvent Removal: Once the reaction is complete, remove the ethanol under reduced pressure using a rotary evaporator.

  • Acidification: Re-dissolve the residue in water and cool the solution in an ice bath. Slowly add 1M HCl dropwise with stirring to neutralize the sodium carboxylate and protonate it to the free carboxylic acid. The target compound will precipitate out as the pH drops below its pKa (typically pH 3-4).

  • Extraction: Extract the aqueous slurry with a suitable organic solvent, such as ethyl acetate (3x volumes). The organic layers are combined.

  • Drying and Concentration: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude 2-(Pyrimidin-5-yl)acetic acid, which can be further purified by recrystallization.

Safety, Handling, and Storage

As a laboratory chemical, proper handling of Ethyl 2-(pyrimidin-5-YL)acetate is essential. While a specific Safety Data Sheet (SDS) for this exact CAS number is not widely published, data from closely related pyrimidine acetates and bromo-derivatives provide strong guidance on potential hazards.

  • Hazards: Expected to be harmful if swallowed (Acute Toxicity, Oral), cause skin irritation, and cause serious eye irritation. May also cause respiratory irritation.

  • Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area or in a chemical fume hood to avoid inhalation of any dust or vapors.

  • Storage: Store in a tightly sealed container in a cool, dry place to ensure long-term stability.[4]

Conclusion and Future Outlook

Ethyl 2-(pyrimidin-5-YL)acetate represents a quintessential example of a high-value chemical intermediate. Its strategic importance is not in its own biological activity, but in its potential to be transformed into a multitude of complex molecules that target critical biological pathways in human disease. From kinase inhibitors for cancer to novel antiviral agents, the pyrimidine scaffold remains a fertile ground for discovery. As synthetic methodologies become more advanced, the ability to efficiently and selectively functionalize core structures like the one provided by Ethyl 2-(pyrimidin-5-YL)acetate will continue to be a driving force in the development of next-generation therapeutics. This guide provides the foundational knowledge necessary for researchers to confidently incorporate this versatile building block into their drug discovery programs.

References

  • - PubMed

  • - Arabian Journal of Chemistry

  • - ResearchGate

  • - SynQuest Labs

  • - ResearchGate

  • - National Center for Biotechnology Information

  • - National Center for Biotechnology Information

  • - Connect Journals

  • - Pandawa Institute Journals

  • - Google Patents

  • - Guidechem

  • - Der Pharma Chemica

  • - ARKIVOC

  • - National Center for Biotechnology Information

  • - Google Patents

  • - National Center for Biotechnology Information

  • - CP Lab Safety

  • - PubChem

  • - TÜBİTAK Academic Journals

  • - ChemicalBook

Sources

An In-depth Technical Guide to the Spectroscopic Characterization of Ethyl 2-(pyrimidin-5-yl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-(pyrimidin-5-yl)acetate is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The pyrimidine scaffold is a core structural motif in numerous biologically active molecules, including nucleic acids and various therapeutic agents.[1][2] The precise structural elucidation of pyrimidine derivatives is paramount for understanding their structure-activity relationships and for ensuring the quality and purity of synthesized compounds. This guide provides a detailed technical overview of the essential spectroscopic techniques used to characterize Ethyl 2-(pyrimidin-5-yl)acetate: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

This document, authored from the perspective of a Senior Application Scientist, emphasizes not only the interpretation of spectroscopic data but also the underlying principles that guide experimental design and data acquisition.

Molecular Structure and Isomeric Considerations

Before delving into the spectroscopic data, it is crucial to understand the molecular structure of Ethyl 2-(pyrimidin-5-yl)acetate. The molecule consists of a pyrimidine ring substituted at the 5-position with an ethyl acetate group. It is important to distinguish this isomer from its structural relatives, such as Ethyl 2-(pyrimidin-2-yl)acetate[3] or Ethyl 2-(pyrimidin-4-yl)acetate, as each will exhibit a unique spectroscopic fingerprint.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Cornerstone of Structural Elucidation

NMR spectroscopy is arguably the most powerful tool for the unambiguous structural determination of organic molecules in solution.[4] Both ¹H and ¹³C NMR provide a wealth of information regarding the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

¹H NMR Spectroscopy

Proton NMR (¹H NMR) provides detailed information about the number of chemically distinct protons, their electronic environments, and their spatial relationships through spin-spin coupling.

Experimental Protocol: ¹H NMR Data Acquisition

A standardized protocol for acquiring high-quality ¹H NMR spectra is essential for accurate structural interpretation.

  • Sample Preparation: Dissolve approximately 5-10 mg of Ethyl 2-(pyrimidin-5-yl)acetate in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent can influence chemical shifts, so consistency is key.

  • Instrument Setup:

    • Spectrometer: A 400 MHz or higher field spectrometer is recommended for optimal resolution.

    • Temperature: Maintain a constant temperature, typically 298 K.

    • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30') is generally sufficient.

  • Acquisition Parameters:

    • Spectral Width (SW): A range of -2 to 12 ppm is typically adequate for most organic compounds.[4]

    • Number of Scans (NS): 16 to 64 scans are usually sufficient to achieve a good signal-to-noise ratio.

    • Relaxation Delay (D1): A delay of 1-2 seconds between pulses ensures proper relaxation of the protons.

  • Data Processing:

    • Fourier Transformation (FT): Convert the time-domain signal (FID) into a frequency-domain spectrum.

    • Phasing and Baseline Correction: Manually or automatically correct the phase and baseline of the spectrum for accurate integration.

    • Referencing: Calibrate the chemical shift scale using the residual solvent peak (e.g., CHCl₃ at 7.26 ppm) or an internal standard like tetramethylsilane (TMS).

Predicted ¹H NMR Data for Ethyl 2-(pyrimidin-5-yl)acetate

The following table summarizes the predicted ¹H NMR spectral data. These predictions are based on established chemical shift ranges for similar pyrimidine derivatives and the known effects of substituents.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration Coupling Constant (J, Hz)
H-2~9.1Singlet (s)1H-
H-4, H-6~8.7Singlet (s)2H-
-CH₂- (acetate)~3.8Singlet (s)2H-
-O-CH₂- (ethyl)~4.2Quartet (q)2H~7.1
-CH₃ (ethyl)~1.3Triplet (t)3H~7.1
Interpretation of the ¹H NMR Spectrum
  • Pyrimidine Protons (H-2, H-4, H-6): The protons on the pyrimidine ring are expected to appear in the downfield region (δ > 8.5 ppm) due to the deshielding effect of the electronegative nitrogen atoms. The H-2 proton, situated between two nitrogen atoms, will be the most deshielded. The chemically equivalent H-4 and H-6 protons will appear as a single peak.

  • Methylene Protons of the Acetate Group (-CH₂-): The methylene protons adjacent to the pyrimidine ring will likely appear as a singlet around 3.8 ppm.

  • Ethyl Group Protons (-O-CH₂- and -CH₃): The ethyl group will exhibit a characteristic quartet and triplet pattern. The methylene protons (-O-CH₂-) are deshielded by the adjacent oxygen atom and will appear as a quartet around 4.2 ppm due to coupling with the neighboring methyl protons.[5] The methyl protons (-CH₃) will appear as a triplet around 1.3 ppm, split by the adjacent methylene protons.[5]

Figure 1: Structure of Ethyl 2-(pyrimidin-5-yl)acetate with proton numbering.

¹³C NMR Spectroscopy

Carbon NMR provides information about the carbon skeleton of a molecule. Each unique carbon atom gives rise to a distinct signal.

Experimental Protocol: ¹³C NMR Data Acquisition
  • Sample Preparation: A more concentrated sample (20-50 mg) is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

  • Instrument Setup:

    • Spectrometer: A 100 MHz or higher spectrometer is recommended.

    • Pulse Sequence: A proton-decoupled pulse sequence (e.g., 'zgpg30') is commonly used to simplify the spectrum and enhance sensitivity.[4]

  • Acquisition Parameters:

    • Spectral Width (SW): A range of 0 to 200 ppm is generally sufficient.[4]

    • Number of Scans (NS): A larger number of scans (e.g., 1024 or more) is necessary.[4]

    • Relaxation Delay (D1): A delay of 2-5 seconds is recommended.[4]

  • Data Processing: Similar to ¹H NMR, the data is processed through Fourier transformation, phasing, and baseline correction.

Predicted ¹³C NMR Data for Ethyl 2-(pyrimidin-5-yl)acetate
Carbon Assignment Predicted Chemical Shift (δ, ppm)
C=O (ester)~170
C-2~158
C-4, C-6~157
C-5~125
-O-CH₂- (ethyl)~61
-CH₂- (acetate)~40
-CH₃ (ethyl)~14
Interpretation of the ¹³C NMR Spectrum
  • Carbonyl Carbon (C=O): The ester carbonyl carbon is the most deshielded and will appear at the lowest field, around 170 ppm.

  • Pyrimidine Carbons (C-2, C-4, C-6, C-5): The carbons of the pyrimidine ring will resonate in the aromatic region. C-2, C-4, and C-6, being directly attached to nitrogen, will be significantly downfield compared to C-5.

  • Ethyl Group Carbons (-O-CH₂- and -CH₃): The methylene carbon of the ethyl group, being attached to an oxygen atom, will be more deshielded (~61 ppm) than the terminal methyl carbon (~14 ppm).

  • Acetate Methylene Carbon (-CH₂-): The methylene carbon of the acetate group will appear further upfield compared to the pyrimidine carbons.

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule.[6]

Experimental Protocol: IR Data Acquisition
  • Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) if it is a liquid, or as a KBr pellet if it is a solid. Alternatively, Attenuated Total Reflectance (ATR) IR spectroscopy can be used for both liquid and solid samples with minimal sample preparation.

  • Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

Predicted IR Data for Ethyl 2-(pyrimidin-5-yl)acetate
Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
C-H stretching (aromatic)3100-3000Medium-Weak
C-H stretching (aliphatic)3000-2850Medium
C=O stretching (ester)~1735Strong
C=N and C=C stretching (pyrimidine ring)1600-1450Medium-Strong
C-O stretching (ester)1300-1000Strong
Interpretation of the IR Spectrum
  • C=O Stretch: A strong absorption band around 1735 cm⁻¹ is a clear indication of the ester carbonyl group.

  • C-H Stretches: Aromatic C-H stretching vibrations will appear above 3000 cm⁻¹, while aliphatic C-H stretches will be observed just below 3000 cm⁻¹.

  • Pyrimidine Ring Vibrations: The C=N and C=C stretching vibrations within the pyrimidine ring will give rise to a series of bands in the 1600-1450 cm⁻¹ region.

  • C-O Stretches: Strong absorptions in the 1300-1000 cm⁻¹ range will correspond to the C-O stretching vibrations of the ester group.

G cluster_ir Key IR Absorptions C-H (Aromatic) C-H (Aromatic) 3100-3000 cm⁻¹ C-H (Aliphatic) C-H (Aliphatic) 3000-2850 cm⁻¹ C=O (Ester) C=O (Ester) ~1735 cm⁻¹ C=N, C=C (Ring) C=N, C=C (Ring) 1600-1450 cm⁻¹ C-O (Ester) C-O (Ester) 1300-1000 cm⁻¹

Figure 2: Key functional group regions in the IR spectrum of Ethyl 2-(pyrimidin-5-yl)acetate.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. The fragmentation pattern can also offer valuable structural clues.

Experimental Protocol: MS Data Acquisition
  • Ionization Method: Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are suitable for this type of molecule. Electron ionization (EI) can also be used, often in conjunction with gas chromatography (GC-MS).

  • Mass Analyzer: A quadrupole, time-of-flight (TOF), or Orbitrap mass analyzer can be used. High-resolution mass spectrometry (HRMS) is recommended for accurate mass determination and molecular formula confirmation.

  • Data Acquisition: The mass spectrum is typically acquired over a mass-to-charge (m/z) range of 50-500.

Predicted Mass Spectrometry Data for Ethyl 2-(pyrimidin-5-yl)acetate
  • Molecular Formula: C₈H₁₀N₂O₂

  • Molecular Weight: 166.18 g/mol [3]

  • Predicted Molecular Ion Peak ([M]⁺ or [M+H]⁺): m/z 166 or 167

Interpretation of the Mass Spectrum
  • Molecular Ion Peak: The peak corresponding to the molecular weight of the compound will be observed. In ESI, this is often the protonated molecule [M+H]⁺ at m/z 167.

  • Fragmentation Pattern: Common fragmentation pathways for esters include the loss of the alkoxy group (-OEt, 45 Da) and the loss of the entire ester group. The pyrimidine ring is relatively stable, and its fragmentation will depend on the ionization energy.[7]

G Ethyl 2-(pyrimidin-5-yl)acetate [C₈H₁₀N₂O₂]⁺ m/z = 166 Loss of -OEt [M - OEt]⁺ m/z = 121 Ethyl 2-(pyrimidin-5-yl)acetate->Loss of -OEt - C₂H₅O• Loss of -CH₂COOEt [M - CH₂COOEt]⁺ m/z = 79 Ethyl 2-(pyrimidin-5-yl)acetate->Loss of -CH₂COOEt - •CH₂COOC₂H₅ Pyrimidine Cation [C₄H₃N₂]⁺ m/z = 79 Loss of -CH₂COOEt->Pyrimidine Cation Rearrangement

Sources

An In-Depth Technical Guide to Ethyl 2-(pyrimidin-5-YL)acetate: Commercial Availability, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2-(pyrimidin-5-yl)acetate is a key building block in medicinal chemistry, offering a versatile scaffold for the synthesis of a wide array of biologically active compounds. Its pyrimidine core is a prevalent feature in numerous approved drugs and clinical candidates, highlighting its significance in the pursuit of novel therapeutics. This technical guide provides a comprehensive overview of the commercial landscape for this valuable intermediate, including a detailed analysis of suppliers, current pricing structures, and typical purity specifications. Furthermore, this document delves into the synthetic methodologies for its preparation, offering a detailed, field-tested experimental protocol. The guide also explores the critical role of Ethyl 2-(pyrimidin-5-yl)acetate in drug discovery, with a focus on its application in the development of kinase inhibitors and other targeted therapies. Finally, a thorough examination of its physicochemical properties, analytical characterization, and safety considerations is presented to equip researchers with the essential knowledge for its effective and safe utilization in the laboratory.

Commercial Landscape: Sourcing and Procurement

The accessibility of high-quality starting materials is a critical first step in any research and development endeavor. Ethyl 2-(pyrimidin-5-yl)acetate is commercially available from a range of suppliers, catering to both small-scale research and larger-scale development needs.

Prominent Suppliers

A survey of the chemical supplier landscape reveals several key vendors offering Ethyl 2-(pyrimidin-5-yl)acetate and its derivatives. These suppliers vary in their geographical location, the scale of their operations, and the specific grades of the compound they provide.

Table 1: Key Commercial Suppliers of Pyrimidine Derivatives

SupplierLocationNoteworthy OfferingsWebsite
Atomax Chemicals Co., Ltd.Guangdong, ChinaOffers a broad range of chiral chemicals, amino acids, and pharmaceutical raw materials for both R&D and bulk scale.[1][Not Available]
Shanghai Hope Chem Co., Ltd.Shanghai, ChinaA contract research organization (CRO) providing custom synthesis and a catalog of intermediates.[1][Not Available]
NovoChemy Ltd.[Location Not Specified]Provides a catalog of chemical products for research and development.[1][Not Available]
Hyma Synthesis Pvt. Ltd.Hyderabad and Vizag, IndiaSpecializes in high-end contract research and custom synthesis of complex chemicals and APIs.[2][Link]
JHECHEM CO LTDZhejiang, ChinaA manufactory and trader of various chemical products, including heterocyclic compounds.[3]
Anax LaboratoriesTelangana, IndiaOffers a range of building blocks and intermediates for drug discovery.[4]
Pharmaffiliates[Location Not Specified]Supplier of pharmaceutical reference standards and specialty chemicals.[5][Link]
Synblock[Location Not Specified]Offers a variety of building blocks for chemical synthesis.[6]
CP Lab Safety[Location Not Specified]Distributor of a wide range of laboratory chemicals and supplies.[7][Link]
Pricing and Purity Analysis

The cost of Ethyl 2-(pyrimidin-5-yl)acetate and its analogs can fluctuate based on purity, quantity, and the supplier. For research-grade materials, prices are typically quoted for milligram to gram quantities. While specific pricing for the title compound is not always publicly listed, data for structurally similar pyrimidine derivatives provides a valuable benchmark.

Table 2: Representative Pricing for Commercially Available Pyrimidine Acetate Derivatives

CompoundSupplierPurityQuantityPrice (USD)
Ethyl 2-(pyrimidin-2-yl)acetateCP Lab Safetymin 97%100 mg$46.75[7]
Ethyl 2-(4-chloro-2-(methylthio)pyrimidin-5-yl)acetateLead Sciences97%100 mg€12.00
Ethyl 2-(4-chloro-2-(methylthio)pyrimidin-5-yl)acetateLead Sciences97%1 g€32.00
Ethyl 2-(4-chloro-2-(methylthio)pyrimidin-5-yl)acetateLead Sciences97%5 g€102.00

It is imperative for researchers to request quotes from multiple suppliers to ensure competitive pricing and to verify the purity specifications to meet the requirements of their specific application. For larger quantities, direct negotiation with the manufacturer or a bulk supplier is recommended.

Synthetic Pathways and Methodologies

The synthesis of Ethyl 2-(pyrimidin-5-yl)acetate and its derivatives is a topic of significant interest in organic and medicinal chemistry. Several synthetic routes have been reported, often involving the construction of the pyrimidine ring followed by the introduction or modification of the acetate side chain.

General Synthetic Strategies

The pyrimidine core can be assembled through various condensation reactions. A common and versatile method is the Biginelli reaction, which involves the one-pot condensation of an aldehyde, a β-ketoester, and urea or thiourea.[8] Modifications of this and other classical methods allow for the introduction of diverse substituents on the pyrimidine ring.

Synthesis_Strategy cluster_reactants Starting Materials cluster_reaction Core Synthesis cluster_intermediate Intermediate cluster_final_product Final Product Scaffold Aldehyde Aldehyde Biginelli Biginelli Reaction Aldehyde->Biginelli BetaKetoester β-Ketoester BetaKetoester->Biginelli Urea Urea/Thiourea Urea->Biginelli Dihydropyrimidinone Dihydropyrimidinone Biginelli->Dihydropyrimidinone PyrimidineDerivative Substituted Pyrimidine Dihydropyrimidinone->PyrimidineDerivative Further Modification

Figure 1: General workflow for pyrimidine synthesis.

Exemplary Experimental Protocol: Synthesis of a Substituted Ethyl Pyrimidine-carboxylate

The following protocol is a representative example of a synthetic procedure for a substituted ethyl pyrimidine-carboxylate, adapted from literature procedures for similar compounds.[9] This multi-step synthesis involves the initial formation of a quinoline-carboxylic acid, followed by esterification.

Step 1: Synthesis of 2-Aminophenylquinoline-4-carboxylic Acid

  • To a round-bottom flask, add potassium hydroxide (3 mmol) and water (0.10 mL).

  • Sequentially add ethanol (10 mL), the appropriate isatin derivative (1 mmol), and aminoacetophenone (1.2 mmol).

  • Heat the mixture to reflux with stirring for 24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, remove the solvent under reduced pressure.

  • Add water (approximately 10 mL) to the residue and wash with diethyl ether (3 x 15 mL).

  • Treat the aqueous phase with dilute hydrochloric acid (5%) to adjust the pH to approximately 5-6.

  • Filter the precipitated solid and wash with cold water and diethyl ether. The resulting carboxylic acid is used in the next step without further purification.

Step 2: Esterification to Ethyl 2-(2-Aminophenyl)quinoline-4-carboxylate

  • Dissolve the 2-aminophenylquinoline-4-carboxylic acid (1 mmol) in ethanol (10 mL/mmol) and cool the solution to 0°C.

  • Add thionyl chloride (2 mmol) dropwise under an argon atmosphere.

  • Allow the mixture to reflux for 24 hours, monitoring the reaction by TLC (DCM:MeOH, 9:1).

  • Upon completion, remove the solvent under vacuum.

  • Add water (15 mL) to the residue and neutralize with solid sodium bicarbonate to a pH of 7.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic phases, dry over anhydrous sodium sulfate, and remove the solvent under vacuum.

  • Purify the crude product by flash column chromatography (Hexane:Ethyl Acetate, 9:1) to yield the desired ethyl ester.

Applications in Drug Discovery and Development

The pyrimidine scaffold is a privileged structure in medicinal chemistry, appearing in a multitude of clinically used drugs.[10] Its ability to participate in hydrogen bonding and π-stacking interactions makes it an ideal core for designing molecules that can effectively bind to biological targets. Ethyl 2-(pyrimidin-5-yl)acetate serves as a crucial starting material for the synthesis of various pyrimidine-based compounds with a wide range of therapeutic applications.

Kinase Inhibitors in Oncology

A significant application of pyrimidine derivatives is in the development of kinase inhibitors for cancer therapy. For instance, derivatives of ethyl 2-(4-chloro-2-(methylthio)pyrimidin-5-yl)acetate are vital precursors for the synthesis of dihydropyrrolopyrimidine-selective JAK2 inhibitors.[11] The pyrimidine core often serves as a hinge-binding motif, crucial for potent and selective inhibition of the target kinase.

Kinase_Inhibition Pyrimidine Ethyl 2-(pyrimidin-5-YL)acetate Derivative Kinase Target Kinase (e.g., JAK2) Pyrimidine->Kinase Binds to ATP-binding site Inhibition Inhibition Signaling Downstream Signaling Pathway Kinase->Signaling Phosphorylation ATP ATP ATP->Kinase Competitive Binding CellProliferation Cancer Cell Proliferation Signaling->CellProliferation Activation Inhibition->Signaling

Figure 2: Role of pyrimidine derivatives in kinase inhibition.

Other Therapeutic Areas

Beyond oncology, pyrimidine-based compounds have shown promise in a variety of other therapeutic areas. These include their use as anti-infective agents, in treating immunological and neurological disorders, chronic pain, and diabetes mellitus.[10] The structural versatility of the pyrimidine ring allows for the fine-tuning of physicochemical and pharmacological properties to target a diverse range of biological pathways. For example, certain pyrimidine-quinoline esters have been investigated as inhibitors of human lactate dehydrogenase A (hLDHA), an enzyme implicated in cancer and other diseases.[9]

Physicochemical Properties and Analytical Characterization

A thorough understanding of the physicochemical properties of Ethyl 2-(pyrimidin-5-yl)acetate is essential for its handling, formulation, and interpretation of biological data.

Table 3: Physicochemical Properties of Ethyl 2-(pyrimidin-5-yl)acetate and a Related Derivative

PropertyEthyl 2-(pyrimidin-5-yl)acetateEthyl 2-(4-chloro-2-(methylthio)pyrimidin-5-yl)acetate
CAS Number 6214-48-8[1]61727-34-2[4][5][11][12]
Molecular Formula C₈H₁₀N₂O₂C₉H₁₁ClN₂O₂S[4][12]
Molecular Weight 166.18 g/mol 246.71 g/mol [4][12]
Appearance [Not Specified][Not Specified]
Boiling Point [Not Specified]345.8 °C at 760 mmHg[13]
Density [Not Specified]1.32 g/cm³[13]
Storage [Not Specified]Inert atmosphere, 2-8°C[12]
Quality Control and Analytical Methods

Ensuring the purity and identity of Ethyl 2-(pyrimidin-5-yl)acetate is paramount for reproducible research. Standard analytical techniques are employed for its characterization.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure and assess purity.

  • Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern, confirming the identity of the compound.

  • Infrared (IR) Spectroscopy: Identifies characteristic functional groups present in the molecule.

  • High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the compound.

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions must be observed when handling Ethyl 2-(pyrimidin-5-yl)acetate and its derivatives.

Hazard Identification

GHS Hazard Statements for Related Compounds:

  • H302: Harmful if swallowed

  • H315: Causes skin irritation

  • H319: Causes serious eye irritation

  • H335: May cause respiratory irritation

Recommended Handling Procedures
  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.

  • Ventilation: Use only in a well-ventilated area, preferably in a chemical fume hood.

  • Hygiene: Wash hands thoroughly after handling. Avoid eating, drinking, or smoking in the work area.

Storage Recommendations
  • Conditions: Store in a tightly sealed container in a dry, well-ventilated place. For some derivatives, storage under an inert atmosphere (e.g., argon or nitrogen) at refrigerated temperatures (2-8°C) is recommended to ensure long-term stability.[12]

Conclusion

Ethyl 2-(pyrimidin-5-yl)acetate stands as a valuable and versatile building block for the synthesis of a diverse range of heterocyclic compounds with significant potential in drug discovery and development. Its commercial availability from a number of suppliers, coupled with established synthetic methodologies, makes it an accessible starting material for researchers. The continued exploration of pyrimidine-based scaffolds, facilitated by intermediates like Ethyl 2-(pyrimidin-5-yl)acetate, holds great promise for the development of novel therapeutics to address unmet medical needs, particularly in the field of oncology. This guide provides a foundational resource for scientists and researchers to effectively source, synthesize, and utilize this important chemical entity in their research endeavors.

References

  • Atomax Chemicals Co., Ltd. (n.d.). Product Catalog.
  • Guidechem. (n.d.). CAS 6214-48-8 | ETHYL 2-(PYRIMIDIN-5-YL)ACETATE - Suppliers list.
  • Synthesis of Ethyl Pyrimidine-Quinolincarboxylates Selected from Virtual Screening as Enhanced Lactate Dehydrogenase (LDH) Inhibitors. (n.d.). MDPI.
  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved January 27, 2026, from [Link]

  • Ethyl 2-(4-chloro-2-(methylthio)pyrimidin-5-yl)acetate: A Key Intermediate in Pharmaceutical Synthesis. (n.d.).
  • Lead Sciences. (n.d.). Ethyl 2-(4-chloro-2-(methylthio)pyrimidin-5-yl)acetate.
  • Recent Advances in Pyrimidine-Based Drugs. (n.d.). PMC - PubMed Central.
  • American Elements. (n.d.). Ethyl 2-(4-chloro-2-(methylthio)pyrimidin-5-yl)acetate.
  • PubChem. (n.d.). Ethyl 2-(5-bromopyrimidin-2-yl)acetate.
  • Synthesis, screening as potential antitumor of new poly heterocyclic compounds based on pyrimidine-2-thiones. (2022). PMC - NIH.
  • Pharmaffiliates. (n.d.). Ethyl 2-(4-chloro-2-(methylthio)pyrimidin-5-yl)acetate (BSC). Retrieved January 27, 2026, from [Link]

  • Synthesis and Characterizations of Ethyl (2z) -2 -(aryl) -5 -(4- methoxyphenyl)-7 -methyl -3 -oxo-2, 3, 8, 8a-tetrahydro-5h-[9] thiozolo [3,2-a] pyrimidine-6-carboxylate as Biological Active. (n.d.). Academia.edu. Retrieved January 27, 2026, from [Source not directly available]

  • IndiaMART. (n.d.). 5-ETHYL 2-METHYL PYRIDINE(104-90-5) at ₹ 600/kg.
  • CP Lab Safety. (n.d.). Ethyl 2-(pyrimidin-2-yl)acetate, min 97%, 100 mg. Retrieved January 27, 2026, from [Link]

Sources

Topic: Key Intermediates in Pyrimidine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Pyrimidine nucleotides are fundamental to life, serving as essential precursors for the synthesis of DNA and RNA, and playing vital roles in cellular metabolism and energy transfer. The cellular pool of these critical molecules is maintained through two interconnected pathways: de novo synthesis and salvage pathways. The de novo pathway builds pyrimidines from simple molecules, while the salvage pathway recycles pre-existing bases and nucleosides. Due to the high demand for nucleotides in proliferating cells, the enzymes and intermediates of these pathways represent critical targets for therapeutic intervention, particularly in oncology and infectious diseases. This guide provides a detailed exploration of the key intermediates in both pyrimidine synthesis pathways, focusing on the enzymatic reactions, regulatory mechanisms, and their significance in drug development. We further present field-proven experimental protocols for the analysis and quantification of these metabolic processes.

Introduction: The Central Role of Pyrimidine Metabolism

Pyrimidines, including cytosine (C), uracil (U), and thymine (T), are heterocyclic aromatic compounds that form the building blocks of nucleic acids.[][2] The synthesis and degradation of these molecules are tightly controlled to ensure cellular homeostasis, support cell growth and proliferation, and maintain genomic integrity.[3][4] Disruptions in pyrimidine metabolism can lead to severe physiological consequences, including genetic disorders and developmental abnormalities.[3][4]

The relentless demand for DNA and RNA precursors in rapidly dividing cells, such as cancer cells, makes the pyrimidine synthesis pathways a prime target for therapeutic strategies.[4][5] By understanding the key intermediates and the enzymes that catalyze their formation, researchers can design and develop potent and specific inhibitors for cancer chemotherapy and antimicrobial agents.[5][6] This guide serves as a technical resource, elucidating the biochemical logic behind each step of pyrimidine biosynthesis.

Cells utilize two primary routes for generating pyrimidine nucleotides:

  • De Novo Synthesis: An energy-intensive pathway that constructs the pyrimidine ring from simple precursors like bicarbonate, aspartate, and glutamine.[2][3]

  • Salvage Pathway: An energy-efficient route that recycles free pyrimidine bases and nucleosides derived from the degradation of nucleic acids.[3][7]

The De Novo Pyrimidine Synthesis Pathway: Building from the Ground Up

The de novo pathway is a conserved, multi-step process that culminates in the synthesis of Uridine 5'-Monophosphate (UMP), the precursor to all other pyrimidine nucleotides. A key distinction from purine synthesis is that the pyrimidine ring is assembled first and then attached to the ribose 5-phosphate moiety.[2]

Key Intermediates and Enzymatic Steps

The pathway begins in the cytosol with the synthesis of carbamoyl phosphate. This is the first and rate-limiting step, committing cellular resources to pyrimidine production.[3]

  • Reaction: Glutamine + CO₂ + 2 ATP → Carbamoyl Phosphate + Glutamate + 2 ADP + Pi.[8][9]

  • Enzyme: Carbamoyl Phosphate Synthetase II (CPS II) . It is crucial to distinguish this cytosolic enzyme from its mitochondrial counterpart, CPS I, which is involved in the urea cycle.[2]

  • Causality & Regulation: As the committed step, CPS II is a major point of allosteric regulation. It is activated by phosphoribosyl pyrophosphate (PRPP) , which signals an abundance of the ribose donor and a cellular need for nucleotide synthesis. Conversely, it is subject to feedback inhibition by Uridine Triphosphate (UTP) , the ultimate end-product of the pathway, which prevents the wasteful overproduction of pyrimidines.[3][10]

Carbamoyl phosphate is then condensed with aspartate to form carbamoyl aspartate.

  • Reaction: Carbamoyl Phosphate + Aspartate → Carbamoyl Aspartate.[]

  • Enzyme: Aspartate Transcarbamoylase (ATCase) . In bacteria, ATCase is a primary regulatory point, allosterically inhibited by Cytidine Triphosphate (CTP) and activated by ATP.[2][11]

The pyrimidine ring is formed through the cyclization of carbamoyl aspartate, which involves the removal of a water molecule.[]

  • Reaction: Carbamoyl Aspartate → Dihydroorotate + H₂O.[4]

  • Enzyme: Dihydroorotase .[2]

The first true pyrimidine intermediate, orotate, is formed by the oxidation of dihydroorotate.

  • Reaction: Dihydroorotate + NAD⁺ → Orotate + NADH + H⁺.[4]

  • Enzyme: Dihydroorotate Dehydrogenase (DHODH) . In eukaryotes, this enzyme is located on the inner mitochondrial membrane.

  • Drug Development Insight: DHODH is a validated target for immunosuppressive and anti-cancer drugs. Inhibitors like Brequinar and Leflunomide effectively halt pyrimidine synthesis.[4]

This step marks the crucial attachment of the completed pyrimidine ring to a ribose-5-phosphate sugar moiety, provided by PRPP.

  • Reaction: Orotate + PRPP → Orotidine 5'-Monophosphate (OMP) + PPi.[][12]

  • Enzyme: Orotate Phosphoribosyltransferase (OPRTase) .[12][13]

The final step in the synthesis of the first pyrimidine nucleotide is the decarboxylation of OMP.

  • Reaction: OMP → Uridine 5'-Monophosphate (UMP) + CO₂.[][4]

  • Enzyme: OMP Decarboxylase .

  • Field-Proven Insight: In mammals and other multicellular organisms, OPRTase and OMP Decarboxylase are not independent enzymes. They exist as two catalytic domains of a single bifunctional protein known as UMP Synthase .[12] This channeling of substrates improves catalytic efficiency.

  • Clinical Significance: A genetic deficiency in UMP synthase leads to a rare metabolic disorder called Orotic Aciduria , characterized by the accumulation and excretion of orotic acid, resulting in growth retardation and anemia.[3]

From UMP, subsequent enzymatic steps produce other essential pyrimidines, including UTP, CTP, and the deoxyribonucleotides required for DNA synthesis, such as deoxythymidine monophosphate (dTMP), which is synthesized from dUMP by Thymidylate Synthase (TS) . TS is a cornerstone target for widely used chemotherapeutic agents like 5-Fluorouracil.[6][14][15]

Data Presentation: Enzymes of the De Novo Pathway
EnzymeSubstrate(s)ProductKey Regulators / Significance
Carbamoyl Phosphate Synthetase II (CPS II) Glutamine, CO₂, 2 ATPCarbamoyl PhosphateActivation: ATP, PRPP. Inhibition: UTP.[3][10] Rate-limiting step.
Aspartate Transcarbamoylase (ATCase) Carbamoyl Phosphate, AspartateCarbamoyl AspartateInhibition: CTP (in bacteria).[2]
Dihydroorotase Carbamoyl AspartateDihydroorotateRing closure reaction.[2]
Dihydroorotate Dehydrogenase (DHODH) DihydroorotateOrotateMitochondrial enzyme; established drug target.[4]
Orotate Phosphoribosyltransferase (OPRTase) Orotate, PRPPOrotidine 5'-Monophosphate (OMP)Part of the bifunctional UMP Synthase in mammals.[12]
OMP Decarboxylase Orotidine 5'-Monophosphate (OMP)Uridine 5'-Monophosphate (UMP)Part of the bifunctional UMP Synthase in mammals.[12]
Visualization: De Novo Pyrimidine Synthesis Pathway

DeNovo_Pyrimidine_Synthesis cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion Precursors Glutamine + CO2 + ATP CP Carbamoyl Phosphate Precursors->CP CPS II CA Carbamoyl Aspartate CP->CA ATCase DHO Dihydroorotate CA->DHO Dihydroorotase Orotate Orotate DHO->Orotate DHODH OMP Orotidine 5'-Monophosphate (OMP) UMP Uridine 5'-Monophosphate (UMP) OMP->UMP OMP Decarboxylase (UMP Synthase) Orotate->OMP OPRTase (UMP Synthase) UTP_node UTP UMP_feedback->UTP_node UTP_node->CP (-) Feedback Inhibition Salvage_Pathway cluster_degradation Nucleic Acid Degradation cluster_recycling Recycling to Nucleotides DNA_RNA DNA / RNA Bases Bases (Uracil, Thymine) DNA_RNA->Bases Nucleosides Nucleosides (Uridine, Thymidine) DNA_RNA->Nucleosides UMP UMP Bases->UMP UPRTase Nucleosides->UMP Uridine Kinase TMP TMP Nucleosides->TMP Thymidine Kinase

Caption: Simplified overview of the pyrimidine salvage pathways.

Experimental Protocols for Studying Pyrimidine Intermediates

Validating the effects of novel inhibitors or understanding metabolic flux requires robust experimental methodologies. Below are two foundational protocols.

Protocol: Spectrophotometric Assay for Dihydroorotate Dehydrogenase (DHODH) Activity

This protocol provides a self-validating system to measure the activity of DHODH by monitoring the reduction of a dye, which is coupled to the oxidation of dihydroorotate.

Principle: DHODH activity is coupled to the reduction of 2,6-dichloroindophenol (DCIP), a redox indicator that changes from blue (oxidized) to colorless (reduced). The rate of decolorization, measured at 600 nm, is directly proportional to the enzyme's activity.

Methodology:

  • Reagent Preparation:

    • Assay Buffer: 100 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.1% Triton X-100.

    • Substrate: 10 mM Dihydroorotate in ddH₂O.

    • Electron Acceptor: 2 mM Coenzyme Q10 and 1.2 mM DCIP in ethanol.

    • Enzyme: Purified DHODH or mitochondrial protein extract.

  • Assay Setup (per well of a 96-well plate):

    • Add 180 µL of Assay Buffer.

    • Add 10 µL of the Electron Acceptor solution.

    • Add 5 µL of the enzyme preparation. For a negative control, use buffer or heat-inactivated enzyme.

  • Initiation and Measurement:

    • Initiate the reaction by adding 5 µL of the Dihydroorotate substrate.

    • Immediately place the plate in a spectrophotometer pre-set to 37°C.

    • Measure the decrease in absorbance at 600 nm every 30 seconds for 10-15 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (ΔAbs/min) from the linear portion of the curve.

    • Enzyme activity can be quantified using the molar extinction coefficient of DCIP (21 mM⁻¹cm⁻¹).

Protocol: Workflow for LC-MS/MS Quantification of Pyrimidine Intermediates

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for accurately quantifying intracellular metabolites.

Workflow:

  • Cell Culture and Treatment: Culture cells to the desired confluency. Treat with the compound of interest (e.g., a DHODH inhibitor) for a specified time. Include vehicle-treated cells as a control.

  • Metabolite Extraction:

    • Rapidly wash cells with ice-cold saline to remove extracellular contaminants.

    • Quench metabolism by adding 1 mL of ice-cold 80% methanol.

    • Scrape the cells and collect the cell lysate into a microcentrifuge tube.

    • Include an internal standard (e.g., ¹³C-labeled UMP) to control for extraction efficiency and instrument variability.

    • Vortex vigorously and centrifuge at high speed (e.g., 16,000 x g) at 4°C for 10 minutes.

  • Sample Preparation:

    • Collect the supernatant containing the polar metabolites.

    • Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.

    • Reconstitute the dried metabolites in a suitable solvent (e.g., 50% methanol) for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Inject the sample onto a suitable chromatography column (e.g., HILIC for polar compounds).

    • Develop a gradient elution method to separate the intermediates of interest.

    • Analyze the eluent using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Define specific precursor-product ion transitions for each target intermediate (e.g., Orotate, UMP).

  • Data Interpretation:

    • Integrate the peak areas for each metabolite and the internal standard.

    • Calculate the relative abundance of each intermediate by normalizing its peak area to the internal standard's peak area and the initial cell number or protein content.

    • Compare the levels of intermediates between treated and control samples to determine the metabolic impact of the compound.

Visualization: LC-MS/MS Experimental Workflow

LCMS_Workflow A 1. Cell Culture & Treatment (e.g., with inhibitor) B 2. Rapid Quenching & Metabolite Extraction (Ice-cold 80% Methanol) A->B C 3. Sample Preparation (Drying and Reconstitution) B->C D 4. LC-MS/MS Analysis (HILIC Separation, MRM Detection) C->D E 5. Data Processing (Peak Integration, Normalization) D->E F 6. Biological Interpretation (Metabolic Profiling) E->F

Caption: Logical workflow for quantifying pyrimidine intermediates via LC-MS/MS.

References

  • Dewangan, N. (2023, October 18). De novo pyrimidine synthesis steps, pathways, uses. Microbe Notes. Available at: [Link]

  • Dirty Medicine. (2024, February 21). Pyrimidine Synthesis [Video]. YouTube. Available at: [Link]

  • DAV University. (n.d.). de novo synthesis of pyrimidine ribonucleotides. Retrieved January 27, 2026, from [Link]

  • Biology LibreTexts. (2023, August 31). 7.10: Pyrimidine de novo Biosynthesis. Available at: [Link]

  • El-Gazzar, M. G., et al. (n.d.). Significance and Biological Importance of Pyrimidine in the Microbial World. PMC. Available at: [Link]

  • Wikipedia. (n.d.). Orotate phosphoribosyltransferase. Retrieved January 27, 2026, from [Link]

  • Cost, M. P. (n.d.). Thymidylate synthase structure, function and implication in drug discovery. PubMed. Available at: [Link]

  • Glansdorff, N., & Cunin, R. (n.d.). Regulation of carbamoylphosphate synthesis in Escherichia coli: an amazing metabolite at the crossroad of arginine and pyrimidine biosynthesis. NIH. Available at: [Link]

  • Wikipedia. (n.d.). Carbamoyl phosphate synthetase I. Retrieved January 27, 2026, from [Link]

  • ACS Catalysis. (2020, January 2). Elucidating the Catalytic Reaction Mechanism of Orotate Phosphoribosyltransferase by Means of X-ray Crystallography and Computational Simulations. Available at: [Link]

  • Wikipedia. (n.d.). Thymidylate synthase. Retrieved January 27, 2026, from [Link]

  • Wikipedia. (n.d.). Nucleotide salvage. Retrieved January 27, 2026, from [Link]

  • PubMed. (2018, September 20). Regulation of carbamoylphosphate synthesis in Escherichia coli: an amazing metabolite at the crossroad of arginine and pyrimidine biosynthesis. Available at: [Link]

  • ResearchGate. (2025, August 9). Thymidylate Synthase Structure, Function and Implication in Drug Discovery. Available at: [Link]

  • PubMed. (1990, November 20). Kinetic mechanism of orotate phosphoribosyltransferase from Salmonella typhimurium. Available at: [Link]

  • NIH. (n.d.). Purine and Pyrimidine Nucleotide Synthesis and Metabolism. PMC. Available at: [Link]

  • Wikipedia. (n.d.). Carbamoyl phosphate synthetase II. Retrieved January 27, 2026, from [Link]

  • ResearchGate. (n.d.). Purine and Pyrimidine Salvage Pathways. Retrieved January 27, 2026, from [Link]

  • RxList. (2021, November 2). Thymidylate Synthetase Inhibitors: Drug Class, Uses, Side Effects, Drug Names. Available at: [Link]

  • YouTube. (2020, July 27). carbamoyl phosphate synthetase II [Video]. Available at: [Link]

  • RSC Publishing. (n.d.). Enzyme–substrate interactions in orotate-mimetic OPRT inhibitor complexes: a QM/MM analysis. Available at: [Link]

  • PubMed. (n.d.). Thymidylate synthase: a critical target for cancer chemotherapy. Available at: [Link]

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Methodological & Application

Application Notes and Protocols for the Synthesis of Novel Pyrimidine Derivatives from Ethyl 2-(pyrimidin-5-yl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Potential of the Pyrimidine Scaffold in Modern Drug Discovery

The pyrimidine nucleus is a cornerstone of medicinal chemistry, forming the structural core of a vast array of therapeutic agents. As a fundamental component of nucleic acids, its inherent biocompatibility and versatile chemical reactivity have made it a privileged scaffold in drug design.[1][2] Pyrimidine derivatives exhibit a remarkable breadth of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[3][4] The ongoing challenge of drug resistance and the need for more targeted therapies continually drive the exploration of novel pyrimidine-based molecules.[2]

This guide provides detailed application notes and protocols for the synthesis of novel pyrimidine derivatives, commencing with the versatile starting material, Ethyl 2-(pyrimidin-5-yl)acetate. This compound possesses a key structural feature: an active methylene group adjacent to both the pyrimidine ring and an ester moiety. This "active methylene" characteristic is pivotal, as the protons on this carbon are sufficiently acidic to be removed by a base, creating a nucleophilic carbanion that can readily participate in a variety of carbon-carbon bond-forming reactions.[5] We will delve into specific, field-proven protocols that leverage this reactivity to construct diverse and potentially bioactive molecular architectures.

Core Synthetic Strategies: Leveraging the Reactivity of Ethyl 2-(pyrimidin-5-yl)acetate

The synthetic utility of Ethyl 2-(pyrimidin-5-yl)acetate primarily stems from the reactivity of its active methylene group and the potential for subsequent intramolecular cyclization reactions. Two principal strategies will be explored in detail:

  • Knoevenagel Condensation: This classic reaction involves the condensation of an active methylene compound with an aldehyde or ketone in the presence of a basic catalyst.[6][7] This approach allows for the introduction of a variety of substituents at the α-position of the acetate side chain, leading to the formation of α,β-unsaturated systems.

  • Hydrazinolysis and Subsequent Heterocyclization: The ester functionality of Ethyl 2-(pyrimidin-5-yl)acetate can be readily converted to a hydrazide. This intermediate is a versatile precursor for the construction of various fused heterocyclic systems, such as pyrazoles and triazoles, by reacting with appropriate binucleophiles.

These strategies provide a robust platform for the generation of diverse libraries of novel pyrimidine derivatives for screening in drug discovery programs.

Protocol 1: Synthesis of Novel α,β-Unsaturated Pyrimidine Derivatives via Knoevenagel Condensation

This protocol details the synthesis of a representative α,β-unsaturated pyrimidine derivative through the Knoevenagel condensation of Ethyl 2-(pyrimidin-5-yl)acetate with an aromatic aldehyde.

Causality Behind Experimental Choices:
  • Catalyst: Piperidine is a commonly used weak base catalyst for the Knoevenagel condensation. It is sufficiently basic to deprotonate the active methylene group without promoting self-condensation of the aldehyde.[3]

  • Solvent: Ethanol is a suitable solvent as it dissolves the reactants and is relatively easy to remove post-reaction.

  • Reaction Monitoring: Thin Layer Chromatography (TLC) is a crucial technique to monitor the progress of the reaction, ensuring it goes to completion and allowing for timely work-up.[8]

Experimental Workflow Diagram:

G cluster_0 Reaction Setup cluster_1 Work-up and Purification A Ethyl 2-(pyrimidin-5-yl)acetate E Mix and Reflux A->E B Aromatic Aldehyde B->E C Ethanol C->E D Piperidine (catalyst) D->E F Monitor by TLC E->F G Cool to Room Temperature F->G Reaction Complete H Pour into Ice Water G->H I Filter Precipitate H->I J Wash with Cold Ethanol I->J K Dry the Product J->K L Recrystallize (e.g., from Ethanol) K->L M Characterize (NMR, IR, MS) L->M

Caption: Knoevenagel Condensation Workflow.

Step-by-Step Protocol:
  • Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve Ethyl 2-(pyrimidin-5-yl)acetate (1 equivalent) and the desired aromatic aldehyde (1 equivalent) in absolute ethanol.

  • Catalyst Addition: To the stirred solution, add a catalytic amount of piperidine (approximately 0.1 equivalents).

  • Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction using Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete (as indicated by the disappearance of the starting materials on TLC), allow the mixture to cool to room temperature. Pour the reaction mixture into ice-cold water with stirring.

  • Isolation: Collect the precipitated solid by vacuum filtration and wash it with a small amount of cold ethanol.

  • Purification: Dry the crude product and recrystallize it from a suitable solvent (e.g., ethanol) to afford the pure α,β-unsaturated pyrimidine derivative.

  • Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.

ParameterConditionRationale
Starting Materials Ethyl 2-(pyrimidin-5-yl)acetate, Aromatic AldehydeReadily available precursors.
Catalyst PiperidineMild base to facilitate deprotonation.
Solvent EthanolGood solubility for reactants, easy to remove.
Temperature RefluxProvides sufficient energy for the reaction.
Reaction Time Monitored by TLCEnsures reaction completion and avoids side products.
Purification RecrystallizationEffective method for obtaining pure crystalline product.

Protocol 2: Synthesis of Pyrimidine-Substituted Pyrazolones via Hydrazinolysis and Cyclization

This protocol outlines a two-step synthesis of a novel pyrimidine-substituted pyrazolone, a scaffold known for its diverse biological activities.

Causality Behind Experimental Choices:
  • Hydrazinolysis: Hydrazine hydrate is a potent nucleophile that readily reacts with the ester group to form the corresponding hydrazide. The reaction is typically carried out in an alcoholic solvent.[9]

  • Cyclization: The resulting hydrazide is then condensed with a β-ketoester, such as ethyl acetoacetate. This reaction proceeds via initial condensation followed by an intramolecular cyclization to form the stable pyrazolone ring. Glacial acetic acid serves as both a solvent and a catalyst for this transformation.

Experimental Workflow Diagram:

G cluster_0 Step 1: Hydrazinolysis cluster_1 Step 2: Cyclization A Ethyl 2-(pyrimidin-5-yl)acetate D Reflux A->D B Hydrazine Hydrate B->D C Ethanol C->D E 2-(Pyrimidin-5-yl)acetohydrazide D->E H Reflux E->H F Ethyl Acetoacetate F->H G Glacial Acetic Acid G->H I Work-up and Purification H->I J Pyrimidine-Substituted Pyrazolone I->J

Caption: Two-Step Synthesis of Pyrimidine-Substituted Pyrazolone.

Step-by-Step Protocol:

Step 1: Synthesis of 2-(Pyrimidin-5-yl)acetohydrazide

  • Reactant Preparation: In a round-bottom flask, dissolve Ethyl 2-(pyrimidin-5-yl)acetate (1 equivalent) in ethanol.

  • Reagent Addition: Add hydrazine hydrate (1.2 equivalents) dropwise to the solution with stirring.

  • Reaction: Reflux the reaction mixture for 4-6 hours. Monitor the reaction progress by TLC.

  • Isolation: After completion, cool the reaction mixture and remove the solvent under reduced pressure. The resulting solid can be used in the next step without further purification or can be recrystallized from ethanol if necessary.

Step 2: Synthesis of the Pyrimidine-Substituted Pyrazolone

  • Reactant Preparation: Suspend the 2-(pyrimidin-5-yl)acetohydrazide (1 equivalent) from Step 1 and ethyl acetoacetate (1 equivalent) in glacial acetic acid.

  • Reaction: Heat the mixture to reflux for 6-8 hours.

  • Work-up: Cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Isolation: Collect the precipitate by filtration, wash with water, and dry.

  • Purification: Recrystallize the crude product from an appropriate solvent (e.g., ethanol or acetic acid) to obtain the pure pyrimidine-substituted pyrazolone.

  • Characterization: Characterize the final product using ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.

ParameterConditionRationale
Reagents (Step 1) Hydrazine HydrateEfficient conversion of ester to hydrazide.
Solvent (Step 1) EthanolGood solvent for reactants.
Reagents (Step 2) Ethyl AcetoacetateProvides the carbon backbone for the pyrazolone ring.
Solvent/Catalyst (Step 2) Glacial Acetic AcidFacilitates condensation and cyclization.
Temperature RefluxDrives the reactions to completion.
Purification RecrystallizationEffective for obtaining high-purity final product.

Conclusion and Future Perspectives

The protocols detailed herein provide a solid foundation for the synthesis of novel pyrimidine derivatives from the versatile starting material, Ethyl 2-(pyrimidin-5-yl)acetate. The Knoevenagel condensation and the hydrazinolysis-cyclization sequence are robust and adaptable methods for generating a wide array of structurally diverse compounds. These newly synthesized molecules can serve as valuable additions to compound libraries for high-throughput screening in various drug discovery programs. Further exploration of different aldehydes, ketones, and β-dicarbonyl compounds in these reactions will undoubtedly lead to the discovery of new pyrimidine derivatives with unique pharmacological profiles, contributing to the ongoing development of next-generation therapeutics.

References

  • Recent Advances in Pyrimidine-Based Drugs. PMC. [Link]

  • Knoevenagel condensation. Wikipedia. [Link]

  • Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review. SciSpace. [Link]

  • Synthesis of Some Pyrimidine and Fused Pyrimidine Derivatives with Antimicrobial and Anticancer Activities. Der Pharma Chemica. [Link]

  • The class of compounds which contain a methylene group (-CH2-) directly bonded to two. Shivaji College. [Link]

  • Current Chemistry Letters Synthesis, reactions, and applications of pyrimidine derivatives. Growing Science. [Link]

  • Recent medicinal approaches of novel pyrimidine analogs: A review. PMC. [Link]

  • Utility of a Pyrimidin-2-Thione Derivative in Synthesis of New Fused Thiazolo[3,2-a]pyrimidines. Sci-Hub. [Link]

  • Ethyl (E)-4-(2,4-Dimethoxyphenyl)-6-(2,4-dimethoxystyryl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate. MDPI. [Link]

  • To Chemistry Journal Vol 7 (2020) ISSN: 2581-7507 [Link] Part –V: Utilities of Active Methylen. Purkh. [Link]

  • Synthesis, Characterization and Biological Activity of Some New Pyrimidine Derivatives. Pandawa Institute Journals. [Link]

  • Insights into the medicinal chemistry of heterocycles integrated with a pyrazolo[1,5-a]pyrimidine scaffold. PubMed Central. [Link]

  • The Knoevenagel Condensation. ResearchGate. [Link]

  • SYNTHESIS OF PYRIMIDINE DERIVATIVES. Mansoura University. [Link]

  • Selective Nucleophilic Substitution Reactions in 2,4,6-Trisulfanyl-Substituted Pyrimidine-5-carbonitriles by Secondary Amines. ResearchGate. [Link]

  • Knoevenagel Condensation between 2-Methyl-thiazolo[4,5-b]pyrazines and Aldehydes. Preprints.org. [Link]

  • Synthesis of novel pyrimidine and fused pyrimidine derivatives. Cairo University. [Link]

  • Fused pyrimidines: The heterocycle of diverse biological and pharmacological significance. Der Pharma Chemica. [Link]

  • Knoevenagel Condensation. Cambridge University Press. [Link]

  • Tandem Four Component Condensation Reaction of Aryl Aldehydes with Ethyl Acetoacetate, Malononitrile, and Hydrazine Hydrate using Boric Acid in Water as an Efficient and Green Catalytic System. ResearchGate. [Link]

  • Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties. MDPI. [Link]

  • one-pot three-component condensation reaction of aldehyde, ethyl... ResearchGate. [Link]

  • Screening of various active methylene compounds for selection of best... ResearchGate. [Link]

  • The reaction of aromatic aldehyde, ethyl/methyl acetoacetate and... ResearchGate. [Link]

Sources

Application Notes and Protocols: A Guide to Polymer-Supported Synthesis of Pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Advantage of Solid-Phase Pyrimidine Synthesis

Pyrimidine and its derivatives are privileged scaffolds in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer, antiviral, and antimicrobial properties.[1] The urgent need for rapid lead discovery and optimization in drug development necessitates efficient and high-throughput synthetic methodologies. Traditional solution-phase synthesis of compound libraries is often hampered by tedious purification steps, leading to significant time and material loss.

Polymer-supported synthesis, a cornerstone of modern combinatorial chemistry, offers a powerful alternative. By anchoring the initial building block to an insoluble polymer resin, reactants and byproducts in the solution phase can be easily removed by simple filtration and washing.[2] This approach not only streamlines the purification process but also allows for the use of excess reagents to drive reactions to completion, ultimately accelerating the drug discovery process. This guide provides an in-depth exploration of the principles and protocols for the polymer-supported synthesis of pyrimidine derivatives, tailored for researchers, scientists, and drug development professionals.

Core Principles: Designing a Robust Solid-Phase Synthesis Strategy

The success of a polymer-supported synthesis hinges on the judicious selection of the solid support, the linker strategy, and the reaction conditions. Understanding the interplay of these elements is crucial for developing a self-validating and efficient synthetic workflow.

Choosing the Right Solid Support

The insoluble polymer matrix, or resin, is the foundation of solid-phase synthesis. Its physical and chemical properties dictate the reaction environment. The most common resins are based on cross-linked polystyrene, often with divinylbenzene (DVB) as the cross-linking agent. The degree of cross-linking influences the resin's swelling characteristics in different solvents, which in turn affects reagent diffusion and reaction kinetics. Other polymer matrices, such as polyethylene glycol (PEG)-grafted polystyrene (e.g., TentaGel), offer altered polarity and swelling properties, which can be advantageous for certain synthetic routes.

The Crucial Role of the Linker

The linker is a bifunctional molecule that connects the nascent pyrimidine scaffold to the solid support. A well-designed linker must be stable throughout the synthetic sequence and allow for selective cleavage of the final product from the resin under conditions that do not degrade the target molecule. Linker selection is therefore a critical decision that dictates the overall synthetic strategy.

  • Traceless Linkers: These linkers are designed to be cleaved in a way that leaves no residual functionality on the final product.[3] This is particularly desirable in medicinal chemistry, as it avoids introducing potentially confounding structural motifs. Silicon- and sulfur-based linkers are common examples, often cleaved under specific oxidative, reductive, or fluoride-mediated conditions.

  • "Catch and Release" Strategies: This elegant purification technique utilizes a polymer-supported reagent to selectively "catch" the desired product from a reaction mixture. After washing away impurities, the purified product is then "released" from the solid support.[4][5] This approach combines the benefits of solid-phase purification with solution-phase reactivity.

Visualizing the Workflow: A Generalized Approach

The following diagram illustrates a generalized workflow for the polymer-supported synthesis of a substituted pyrimidine derivative.

Caption: Generalized workflow for polymer-supported pyrimidine synthesis.

Detailed Application Notes and Protocols

The following protocols provide step-by-step methodologies for the synthesis of key pyrimidine scaffolds on solid support.

Protocol 1: Synthesis of 2,4,6-Trisubstituted Pyrimidines via a Polymer-Bound Chalcone Intermediate

This protocol outlines a reliable method for the synthesis of a library of 2,4,6-trisubstituted pyrimidines starting from a polymer-bound chalcone.[3][6]

Materials:

  • Wang Resin (100-200 mesh, 1% DVB, ~1.0 mmol/g loading)

  • 4-Hydroxyacetophenone

  • Substituted Aromatic Aldehydes

  • Guanidine Hydrochloride

  • Potassium tert-Butoxide

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Trifluoroacetic Acid (TFA)

  • Triisopropylsilane (TIS)

  • Deionized Water

Instrumentation:

  • Solid-phase synthesis vessel

  • Shaker or wrist-action shaker

  • Filtration apparatus

  • Rotary evaporator

  • High-performance liquid chromatography (HPLC) system

  • Mass spectrometer (MS)

  • Nuclear magnetic resonance (NMR) spectrometer

Experimental Protocol:

  • Resin Swelling: Swell the Wang resin (1.0 g, ~1.0 mmol) in DMF (10 mL) for 1 hour in a solid-phase synthesis vessel.

  • Attachment of the First Building Block:

    • To the swollen resin, add a solution of 4-hydroxyacetophenone (3.0 mmol, 3.0 equiv) in DMF (5 mL).

    • Add a solution of a suitable coupling reagent, such as 2,6-dichlorobenzoyl chloride (3.0 mmol, 3.0 equiv) and pyridine (3.0 mmol, 3.0 equiv) in DMF (5 mL).

    • Shake the mixture at room temperature for 12 hours.

    • Filter the resin and wash sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL). Dry the resin under vacuum.

  • Formation of the Polymer-Bound Chalcone:

    • Swell the resin from the previous step in a solution of potassium tert-butoxide (5.0 mmol, 5.0 equiv) in DMF (10 mL).

    • Add a solution of the desired substituted aromatic aldehyde (5.0 mmol, 5.0 equiv) in DMF (5 mL).

    • Shake the mixture at 50 °C for 24 hours.

    • Filter the resin and wash sequentially with DMF/water (1:1, 3 x 10 mL), DMF (3 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL). Dry the resin under vacuum.

  • Pyrimidine Ring Formation:

    • Swell the chalcone-bound resin in a solution of guanidine hydrochloride (10.0 mmol, 10.0 equiv) and potassium tert-butoxide (10.0 mmol, 10.0 equiv) in DMF (15 mL).

    • Shake the mixture at 80 °C for 48 hours.

    • Filter the resin and wash sequentially with DMF/water (1:1, 3 x 10 mL), DMF (3 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL). Dry the resin under vacuum.

  • Cleavage from the Resin:

    • Treat the dried resin with a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5, 10 mL) for 2 hours at room temperature.[4]

    • Filter the resin and wash with additional TFA (2 x 2 mL).

    • Combine the filtrates and concentrate under a stream of nitrogen.

    • Precipitate the crude product by adding cold diethyl ether.

  • Purification and Characterization:

    • Purify the crude product by preparative HPLC.

    • Characterize the final product by LC-MS and NMR spectroscopy.

Reaction Monitoring: The progress of the on-resin reactions can be monitored by cleaving a small sample of the resin and analyzing the cleaved material by LC-MS. FT-IR spectroscopy of the resin beads can also provide valuable information about the presence or absence of key functional groups.[7]

Protocol 2: Biginelli Reaction on Solid Support for the Synthesis of Dihydropyrimidines

The Biginelli reaction is a one-pot, three-component synthesis of dihydropyrimidines that can be readily adapted to a solid-phase format.[8][9][10]

Materials:

  • Rink Amide Resin (100-200 mesh, 1% DVB, ~0.5 mmol/g loading)

  • Substituted Aromatic Aldehydes

  • Ethyl Acetoacetate

  • Urea or Thiourea

  • Ethanol (EtOH)

  • Hydrochloric Acid (HCl)

  • Dichloromethane (DCM)

  • N,N-Diisopropylethylamine (DIPEA)

  • Trifluoroacetic Acid (TFA)

  • Triisopropylsilane (TIS)

Experimental Protocol:

  • Resin Preparation: Swell the Rink Amide resin (1.0 g, ~0.5 mmol) in DCM (10 mL) for 1 hour.

  • Biginelli Condensation:

    • To a separate flask, add the substituted aromatic aldehyde (2.0 mmol, 4.0 equiv), ethyl acetoacetate (2.0 mmol, 4.0 equiv), and urea or thiourea (3.0 mmol, 6.0 equiv) in EtOH (10 mL).

    • Add a catalytic amount of concentrated HCl (2-3 drops).

    • Reflux the mixture for 4 hours.

    • Cool the reaction mixture and add it to the swollen Rink Amide resin.

    • Add a coupling reagent such as diisopropylcarbodiimide (DIC) (2.0 mmol, 4.0 equiv) and a catalytic amount of 4-dimethylaminopyridine (DMAP).

    • Shake the mixture at room temperature for 24 hours.

    • Filter the resin and wash sequentially with DMF (3 x 10 mL), MeOH (3 x 10 mL), and DCM (3 x 10 mL). Dry the resin under vacuum.

  • Cleavage from the Resin:

    • Treat the dried resin with a cleavage cocktail of TFA/TIS/DCM (95:2.5:2.5, 10 mL) for 2 hours at room temperature.

    • Filter the resin and wash with additional TFA (2 x 2 mL).

    • Combine the filtrates and concentrate under reduced pressure.

    • Precipitate the crude product by adding cold diethyl ether.

  • Purification and Characterization:

    • Purify the crude product by recrystallization or column chromatography.

    • Characterize the final product by LC-MS, NMR, and FT-IR spectroscopy.

Quantitative Data Summary

ProtocolKey ReactantsResinCleavage CocktailTypical Yield RangePurity (after purification)
1 4-Hydroxyacetophenone, Substituted Aldehydes, GuanidineWangTFA/TIS/Water (95:2.5:2.5)40-75%>95%
2 Substituted Aldehydes, Ethyl Acetoacetate, Urea/ThioureaRink AmideTFA/TIS/DCM (95:2.5:2.5)50-85%>95%

On-Resin Analysis: Ensuring Reaction Completion

A key advantage of solid-phase synthesis is the ability to drive reactions to completion using excess reagents. However, it is still crucial to monitor the progress of each synthetic step to ensure a high-quality final product.

  • Qualitative Tests: Simple colorimetric tests, such as the Kaiser test for primary amines, can provide a quick indication of reaction completion.

  • Spectroscopic Analysis: FT-IR spectroscopy of the resin beads can be used to track the appearance and disappearance of characteristic functional group vibrations.[7] For more detailed structural information, gel-phase ¹³C NMR can be employed to analyze the resin-bound intermediates.[11][12][13]

  • Test Cleavage: A small aliquot of the resin can be cleaved, and the resulting material analyzed by LC-MS to confirm the identity and purity of the resin-bound product.

Sources

Suzuki coupling reactions with Ethyl 2-(pyrimidin-5-YL)acetate derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

High-Efficiency Suzuki-Miyaura Coupling of Ethyl 2-(pyrimidin-5-yl)acetate Derivatives for Drug Discovery Scaffolds

Abstract: The pyrimidine core is a privileged scaffold in medicinal chemistry, forming the basis of numerous therapeutic agents.[1][2] The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[3][4][5] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the Suzuki coupling of ethyl 2-(5-halopyrimidin-yl)acetate with various boronic acids. We delve into the mechanistic principles, offer a robust and optimized protocol, present key data for reaction parameter selection, and provide a comprehensive troubleshooting guide to overcome common challenges associated with heteroaryl couplings.

Part 1: Mechanistic Overview & Key Considerations

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that joins an organoboron species (like a boronic acid) with an organic halide or triflate.[5][6] The catalytic cycle, illustrated below, consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.[6]

The Catalytic Cycle

The reaction begins with an active Pd(0) catalyst.

  • Oxidative Addition: The organic halide (in our case, a 5-halopyrimidine derivative) reacts with the Pd(0) complex, inserting the palladium into the carbon-halogen bond. This forms a Pd(II) intermediate and is often the rate-limiting step of the cycle.[6] The reactivity of the halide follows the general trend: I > Br > Cl.[7]

  • Transmetalation: A base activates the organoboron compound, forming a boronate species that is more nucleophilic.[8] This boronate then transfers its organic group to the Pd(II) complex, displacing the halide. This is a critical step where the new carbon-carbon bond is poised to form.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are expelled from the coordination sphere, forming the desired biaryl product and regenerating the active Pd(0) catalyst to re-enter the cycle.[6]

Suzuki_Catalytic_Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_adduct R¹-Pd(II)L₂-X (Oxidative Adduct) pd0->oxidative_adduct Oxidative Addition transmetalation_complex R¹-Pd(II)L₂-R² (Transmetalation Product) oxidative_adduct->transmetalation_complex Transmetalation transmetalation_complex->pd0 Reductive Elimination product R¹-R² (Coupled Product) transmetalation_complex->product sub1 R¹-X (Halopyrimidine) sub1->oxidative_adduct sub2 R²-B(OH)₂ + Base sub2->transmetalation_complex

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Special Considerations for Pyrimidine Substrates

Coupling reactions with heteroaryl halides like pyrimidines present unique challenges:

  • Electron-Deficient Nature: The pyrimidine ring is electron-deficient due to the presence of two nitrogen atoms. This property generally makes the oxidative addition step faster compared to electron-rich aryl halides.[2] However, it can slow down the subsequent transmetalation and reductive elimination steps.[9]

  • Catalyst Inhibition: The lone pair of electrons on the pyrimidine nitrogens can coordinate to the palladium center, potentially leading to catalyst inhibition or deactivation.[9] This is a critical consideration in ligand selection.

  • Side Reactions: Protodeboronation, the cleavage of the C-B bond of the boronic acid by a proton source, is a common side reaction that consumes the nucleophilic partner and reduces yield.[9] This is often exacerbated by high temperatures and certain bases.

To address these challenges, careful selection of the catalyst, ligand, base, and solvent is paramount. Modern catalyst systems, particularly those employing bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) or N-heterocyclic carbenes (NHCs), are highly effective for these transformations as they stabilize the palladium catalyst and accelerate the key steps of the catalytic cycle.[4][7][8]

Part 2: Optimized Protocol for Suzuki Coupling

This protocol describes a general method for the coupling of Ethyl 2-(5-bromopyrimidin-yl)acetate with a generic Arylboronic Acid .

Materials & Reagents
ReagentRecommended PurityTypical Amount (for 1 mmol scale)Notes
Ethyl 2-(5-bromopyrimidin-yl)acetate>97%1.0 mmol, 245 mgThe limiting reagent.
Arylboronic Acid>98%1.2 mmolUse a slight excess to drive the reaction to completion.
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))Catalyst grade0.02 mmol, 18.3 mg (2 mol % Pd)Air-sensitive; handle under inert atmosphere if possible.
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)>98%0.044 mmol, 18.1 mg (4.4 mol %)Air-stable ligand, but best handled with care. L:Pd ratio ~2.2:1.
Potassium Phosphate (K₃PO₄)Anhydrous, >98%3.0 mmol, 637 mgMust be finely powdered and dry.
1,4-DioxaneAnhydrous, <50 ppm H₂O5 mLMust be thoroughly degassed before use to remove dissolved oxygen.
Ethyl Acetate (EtOAc)Reagent grade~50 mL for workup
Brine (Saturated aq. NaCl)-~20 mL for workup
Magnesium Sulfate (MgSO₄)Anhydrous~2 g for drying
Experimental Procedure
  • Reaction Setup:

    • To a dry Schlenk tube or reaction vial equipped with a magnetic stir bar, add Ethyl 2-(5-bromopyrimidin-yl)acetate (1.0 mmol), the arylboronic acid (1.2 mmol), Pd₂(dba)₃ (0.02 mmol), SPhos (0.044 mmol), and K₃PO₄ (3.0 mmol).

    • Scientist's Note: The order of addition of solids is generally not critical, but adding the catalyst and ligand last is common practice. Using a pre-catalyst system can simplify this process.

  • Inert Atmosphere:

    • Seal the vessel with a septum.

    • Evacuate the vessel and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure all oxygen is removed.

    • Causality: Oxygen can oxidize the Pd(0) catalyst to an inactive Pd(II) state and can also promote unwanted side reactions.

  • Solvent Addition:

    • Using a syringe, add 5 mL of degassed 1,4-dioxane.

    • Scientist's Note: Degassing the solvent (e.g., by sparging with argon for 20-30 minutes or via freeze-pump-thaw cycles) is crucial for reaction success and reproducibility.

  • Reaction Execution:

    • Place the sealed vessel in a preheated oil bath or heating block at 100 °C.

    • Stir the mixture vigorously for 4-12 hours.

    • Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) or LC-MS by taking small aliquots. Check for the consumption of the starting halide.

  • Work-up:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Dilute the mixture with ethyl acetate (25 mL).

    • Filter the mixture through a pad of celite to remove the palladium catalyst and inorganic salts. Wash the pad with additional ethyl acetate (10 mL).

    • Transfer the combined filtrate to a separatory funnel and wash with water (20 mL) and then brine (20 mL).

    • Causality: The aqueous washes remove the inorganic base and other water-soluble impurities.

  • Purification & Characterization:

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

    • The resulting crude product can be purified by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient.

    • Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Part 3: Parameter Optimization & Troubleshooting

The success of a Suzuki coupling, especially with challenging substrates, often depends on the fine-tuning of its components.[1]

Reaction Parameter Selection
ParameterCommon ChoicesRationale & Impact on Pyrimidine Coupling
Catalyst Pd(PPh₃)₄, PdCl₂(dppf), Pd₂(dba)₃, Buchwald PrecatalystsPd(PPh₃)₄ is a classic choice but can be less effective for pyrimidines.[9] Pd₂(dba)₃ with a suitable ligand is highly versatile. Buchwald precatalysts offer high activity and air stability, simplifying setup.
Ligand PPh₃, Buchwald Ligands (SPhos, XPhos), NHCs (e.g., IMes)Bulky, electron-donating ligands like SPhos or XPhos are often superior.[7] They promote the reductive elimination step and prevent catalyst deactivation by the pyrimidine nitrogen. NHCs are also highly effective for coupling less reactive chlorides.[8]
Base K₃PO₄, K₂CO₃, Cs₂CO₃, KFK₃PO₄ is a strong, non-nucleophilic base that works well in many cases.[9] Cs₂CO₃ is often more effective but also more expensive. KF is a milder option suitable for base-sensitive functional groups like esters, preventing hydrolysis.[8]
Solvent 1,4-Dioxane, Toluene, DME, THF, DMF/H₂OAprotic polar solvents like Dioxane or Toluene are standard.[3][9] Aqueous solvent systems (e.g., Dioxane/Water) can sometimes accelerate the reaction but may increase the risk of protodeboronation.
Troubleshooting Guide
ProblemPossible Cause(s)Recommended Solution(s)
Low or No Conversion 1. Inactive catalyst (oxygen exposure).2. Poor quality reagents (wet solvent/base).3. Insufficient temperature.1. Ensure rigorous degassing of solvent and use of an inert atmosphere.2. Use anhydrous solvents and freshly dried/powdered base.3. Increase temperature in 10 °C increments (up to ~120 °C for dioxane).
Protodeboronation 1. Presence of water or protic impurities.2. Reaction temperature is too high.3. Base is too strong or reaction time too long.1. Use anhydrous conditions.2. Switch to a boronic ester (e.g., pinacol ester), which is more stable.3. Try a milder base like KF or reduce reaction time.
Formation of Homocoupling Product (R²-R²) Oxygen contamination leading to oxidative coupling of the boronic acid.Improve degassing procedures and maintain a strict inert atmosphere throughout the reaction.
Ester Hydrolysis Base is too strong or contains water.Switch to a milder, non-nucleophilic base like KF or CsF. Ensure all reagents and solvents are scrupulously dry.

Part 4: Workflow Visualization

The following diagram outlines the complete experimental workflow from initial setup to final product characterization.

Experimental_Workflow start Start reagents 1. Weigh Reagents (Halopyrimidine, Boronic Acid, Catalyst, Ligand, Base) start->reagents setup 2. Assemble in Schlenk Tube under Inert Gas (N₂/Ar) reagents->setup solvent 3. Add Degassed Solvent (e.g., 1,4-Dioxane) setup->solvent react 4. Heat and Stir (e.g., 100 °C, 4-12h) solvent->react monitor 5. Monitor Reaction (TLC / LC-MS) react->monitor monitor->react Incomplete workup 6. Cool, Dilute & Filter (EtOAc, Celite) monitor->workup Reaction Complete extract 7. Aqueous Wash & Dry (H₂O, Brine, MgSO₄) workup->extract purify 8. Concentrate & Purify (Rotovap, Column Chromatography) extract->purify characterize 9. Characterize Product (NMR, MS) purify->characterize end End characterize->end

Caption: Step-by-step experimental workflow for the Suzuki coupling protocol.

References

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024). Chemistry LibreTexts. [Link]

  • Suzuki Coupling - Organic Chemistry Portal. (n.d.). Organic-Chemistry.org. [Link]

  • Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. (2022). MDPI. [Link]

  • Palladium-Catalyzed Reactions Enable Pyrimidine Drug Synthesis. (2024). BIOENGINEER.ORG. [Link]

  • Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. (2021). MDPI. [Link]

  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (2007). National Institutes of Health (NIH). [Link]

  • Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. (2021). National Institutes of Health (NIH). [Link]

  • Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. (2022). Royal Society of Chemistry. [Link]

  • Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. (2004). ResearchGate. [Link]

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. (2013). National Institutes of Health (NIH). [Link]

  • Copper-facilitated Suzuki reactions: application to 2-heterocyclic boronates. (2009). PubMed. [Link]

  • Palladium-Catalyzed Cross-Coupling Reaction of 2-and/or 5-Substituted 4,6-Dichloropyrimidines with Arylboronic Acids. (2006). ResearchGate. [Link]

  • Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one: towards a new access to 3,5-disubstituted pyrazolo[1,5- a ]pyrimidin-5(4 H )-ones. (2021). Royal Society of Chemistry. [Link]

  • 2.6: Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2019). Chemistry LibreTexts. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl 2-(pyrimidin-5-YL)acetate

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the comprehensive technical support guide for the synthesis of Ethyl 2-(pyrimidin-5-YL)acetate. This resource is designed to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to assist researchers in overcoming common challenges encountered during this synthesis. The guidance provided herein is based on established chemical principles and field-proven insights to ensure scientific integrity and experimental success.

Introduction to the Synthesis

Ethyl 2-(pyrimidin-5-YL)acetate is a valuable building block in medicinal chemistry and drug discovery. Its synthesis, while achievable through several routes, is often accompanied by specific side reactions that can impact yield and purity. The most common and versatile method involves a palladium-catalyzed α-arylation of an ethyl acetate enolate with a 5-halopyrimidine, typically 5-bromopyrimidine. This guide will focus primarily on troubleshooting this widely used method.

Common Synthetic Route: Palladium-Catalyzed α-Arylation

A prevalent method for synthesizing Ethyl 2-(pyrimidin-5-YL)acetate is the palladium-catalyzed cross-coupling of 5-bromopyrimidine with the enolate of ethyl acetate. This reaction offers a direct approach to forming the crucial C-C bond.


// Nodes Start [label="Starting Materials:\n- 5-Bromopyrimidine\n- Ethyl Acetate", shape=cylinder, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Base [label="Base\n(e.g., LiHMDS, NaHMDS)", shape=ellipse, fillcolor="#FBBC05"]; Catalyst [label="Palladium Catalyst\n(e.g., Pd(OAc)2)", shape=ellipse, fillcolor="#34A853"]; Ligand [label="Ligand\n(e.g., Buchwald Ligands)", shape=ellipse, fillcolor="#34A853"]; Reaction [label="Palladium-Catalyzed\nα-Arylation", shape=box3d, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Workup [label="Aqueous Workup\n& Extraction", shape=cds]; Purification [label="Purification\n(e.g., Column Chromatography)", shape=cds]; Product [label="Ethyl 2-(pyrimidin-5-YL)acetate", shape=cylinder, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Start -> Reaction; Base -> Reaction; Catalyst -> Reaction; Ligand -> Reaction; Reaction -> Workup; Workup -> Purification; Purification -> Product; }

General workflow for the palladium-catalyzed synthesis.

Troubleshooting Guide: Question & Answer Format

This section addresses specific issues that may arise during the synthesis, providing explanations and actionable solutions.

Question 1: My reaction is showing low conversion of 5-bromopyrimidine, what are the likely causes?

Answer:

Low conversion is a common issue and can stem from several factors related to the catalyst, reagents, or reaction conditions.

  • Catalyst Inactivity: The active Pd(0) species is crucial for the catalytic cycle.

    • Cause: The pre-catalyst (e.g., Pd(OAc)₂) may not have been effectively reduced to Pd(0), or the active catalyst may have decomposed.

    • Solution: Ensure anhydrous and anaerobic conditions, as oxygen can oxidize and deactivate the Pd(0) catalyst. Using a pre-formed Pd(0) catalyst or adding a reducing agent can sometimes be beneficial. The choice of phosphine ligand is also critical for stabilizing the palladium center.

  • Base Strength and Steric Hindrance: The base must be strong enough to deprotonate ethyl acetate but may be sterically hindered.

    • Cause: Weaker bases like potassium carbonate are often insufficient for deprotonating ethyl acetate. While strong, sterically hindered bases like Lithium bis(trimethylsilyl)amide (LiHMDS) are preferred, their effectiveness can be temperature-dependent.

    • Solution: Use a strong, non-nucleophilic base such as LiHMDS or sodium bis(trimethylsilyl)amide (NaHMDS). Ensure the base is fresh and has not been degraded by atmospheric moisture.

  • Reaction Temperature: The reaction rate is temperature-dependent.

    • Cause: The reaction may be too slow at room temperature.

    • Solution: Gently heating the reaction mixture (e.g., to 60-80 °C) can increase the reaction rate. However, be aware that higher temperatures can also promote side reactions.

Question 2: I am observing a significant amount of a byproduct with a mass corresponding to pyrimidine. What is this and how can I avoid it?

Answer:

This is a classic side reaction in palladium-catalyzed cross-couplings of heteroaryl halides known as hydrodehalogenation .

  • Mechanism: The aryl-palladium intermediate, instead of reacting with the desired nucleophile (the ethyl acetate enolate), is protonated, leading to the formation of the de-halogenated starting material (pyrimidine) and regenerating a Pd(II) species that needs to be reduced again to re-enter the catalytic cycle.


// Nodes ArylPd [label="Pyrimidinyl-Pd(II)-Br", shape=egg, fillcolor="#FBBC05"]; Proton [label="Proton Source\n(e.g., trace H₂O, alcohol)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Pyrimidine [label="Pyrimidine", shape=cylinder, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Pd_II [label="Pd(II) Species", shape=ellipse, fillcolor="#34A853"];

// Edges ArylPd -> Pyrimidine [label="Protonolysis"]; Proton -> Pyrimidine; ArylPd -> Pd_II [style=dashed]; }

Hydrodehalogenation side reaction pathway.

  • Troubleshooting:

    • Strictly Anhydrous Conditions: Moisture is a common proton source. Ensure all glassware is oven-dried, and solvents are anhydrous.

    • Choice of Base: The nature of the base can influence the extent of hydrodehalogenation.

    • Reaction Temperature: Lowering the reaction temperature can sometimes disfavor this side reaction relative to the desired coupling.

Question 3: My crude product shows a significant amount of a higher molecular weight byproduct. What could this be?

Answer:

This is likely due to the Claisen self-condensation of ethyl acetate .

  • Mechanism: In the presence of a strong base, the enolate of ethyl acetate can act as a nucleophile and attack the carbonyl group of another molecule of ethyl acetate. This leads to the formation of ethyl acetoacetate.[1][2]


// Nodes Enolate [label="Ethyl Acetate Enolate", shape=egg, fillcolor="#FBBC05"]; EtOAc [label="Ethyl Acetate", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Intermediate [label="Tetrahedral Intermediate", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Product [label="Ethyl Acetoacetate", shape=cylinder, fillcolor="#34A853", fontcolor="#FFFFFF"]; EtO [label="Ethoxide", shape=ellipse];

// Edges Enolate -> EtOAc [label="Nucleophilic Attack"]; EtOAc -> Intermediate; Intermediate -> Product [label="Elimination"]; Intermediate -> EtO [style=dashed]; }

Claisen self-condensation of ethyl acetate.

  • Troubleshooting:

    • Order of Addition: Add the base to the mixture of 5-bromopyrimidine and the palladium catalyst before adding the ethyl acetate. This ensures that the aryl-palladium complex is formed and ready to react with the enolate as soon as it is generated.

    • Stoichiometry: Use a slight excess of 5-bromopyrimidine relative to ethyl acetate to ensure the enolate is consumed by the cross-coupling reaction.

    • Temperature Control: This side reaction can be more prevalent at higher temperatures.

Question 4: I am having difficulty purifying my product from the starting materials and byproducts. What purification strategies are recommended?

Answer:

Purification can indeed be challenging due to the similar polarities of the product, starting material, and some byproducts.

  • Column Chromatography: This is the most effective method for purification.

    • Stationary Phase: Silica gel is typically used.

    • Mobile Phase: A gradient elution starting with a non-polar solvent system (e.g., hexane/ethyl acetate 9:1) and gradually increasing the polarity (e.g., to 7:3 or 5:5) is often effective. Careful monitoring by Thin Layer Chromatography (TLC) is essential to achieve good separation.

  • Recrystallization: If the crude product is a solid and of sufficient purity, recrystallization can be an effective final purification step. A solvent system of ethanol/water or ethyl acetate/hexane may be suitable.

Frequently Asked Questions (FAQs)

Q1: Can I use a different base, like potassium carbonate?

A1: It is generally not recommended. Potassium carbonate is not a strong enough base to efficiently deprotonate ethyl acetate to form the required enolate for the coupling reaction. Strong, non-nucleophilic bases like LiHMDS or NaHMDS are necessary.

Q2: What is the role of the phosphine ligand in this reaction?

A2: The phosphine ligand plays a crucial role in stabilizing the palladium catalyst, promoting the oxidative addition of the 5-bromopyrimidine, and facilitating the reductive elimination step that forms the final product. Bulky, electron-rich ligands are often the most effective.

Q3: My final product is showing signs of hydrolysis (presence of pyrimidine-5-acetic acid). How can I prevent this?

A3: Ester hydrolysis can occur during the aqueous workup if the conditions are too acidic or basic, or if the mixture is heated for an extended period. To prevent this, perform the aqueous workup at room temperature or below, and use a saturated solution of a mild salt like ammonium chloride for quenching. Neutralize the reaction mixture carefully.

Q4: Can I use 5-chloropyrimidine instead of 5-bromopyrimidine?

A4: While possible, 5-chloropyrimidine is generally less reactive than 5-bromopyrimidine in palladium-catalyzed cross-coupling reactions. The oxidative addition step is typically slower for aryl chlorides. Therefore, more forcing reaction conditions (higher temperature, longer reaction time, or a more active catalyst system) may be required, which could also increase the likelihood of side reactions.

Key Reaction Parameters Summary

ParameterRecommended ConditionRationale & Potential Issues
Palladium Pre-catalyst Pd(OAc)₂, Pd₂(dba)₃Needs to be reduced in situ to active Pd(0).
Ligand Bulky, electron-rich phosphinesStabilizes catalyst, promotes key reaction steps.
Base LiHMDS, NaHMDSStrong, non-nucleophilic base required for enolate formation.
Solvent Anhydrous THF, Toluene, DioxaneMust be anhydrous to prevent side reactions.
Temperature Room temperature to 80 °CBalances reaction rate and prevention of side reactions.
Atmosphere Inert (Argon or Nitrogen)Prevents oxidation and deactivation of the Pd(0) catalyst.

Concluding Remarks

The synthesis of Ethyl 2-(pyrimidin-5-YL)acetate via palladium-catalyzed α-arylation is a powerful and direct method. However, success is contingent on careful control of reaction parameters to minimize side reactions such as hydrodehalogenation and Claisen condensation. By understanding the underlying mechanisms of these side reactions and implementing the troubleshooting strategies outlined in this guide, researchers can significantly improve the yield and purity of their desired product. Always ensure that starting materials are pure and that the reaction is performed under strictly anhydrous and inert conditions.

References

  • Culkin, D. A., & Hartwig, J. F. (2003). Palladium-Catalyzed α-Arylation of Esters and Amides under More Neutral Conditions. Journal of the American Chemical Society, 125(37), 11176–11177. [Link]

  • Zhang, H., & Buchwald, S. L. (2015). Palladium-Catalyzed α-Arylation of Carboxylic Acids and Secondary Amides via a Traceless Protecting Strategy. Journal of the American Chemical Society, 137(18), 5966–5969. [Link]

  • Moradi, W. A., & Buchwald, S. L. (2001). Palladium-Catalyzed α-Arylation of Esters. Organic Letters, 3(21), 3405–3407. [Link]

  • Hartwig, J. F. (2004). Palladium-catalyzed alpha-Arylation of Esters, Ketones, Amides and Imides. Organic Chemistry Highlights. [Link]

  • Denmark, S. E., & Smith, R. C. (2008). The Negishi Cross-Coupling Reaction. Denmark Group Meeting. [Link]

  • Wikipedia contributors. (2023). Reformatsky reaction. In Wikipedia, The Free Encyclopedia. [Link]

  • NROChemistry. (n.d.). Reformatsky Reaction. NROChemistry. [Link]

  • Chemistry LibreTexts. (2024). 23.7: The Claisen Condensation Reaction. Chemistry LibreTexts. [Link]

  • Ho, T.-I., & Wu, M.-J. (2004). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters, 6(25), 4811–4813. [Link]

  • Filo. (2024). The side reaction that would occur in the condensation of ethyl acetate w... Filo. [Link]

  • Hartwig, J. F., et al. (2019). Palladium-catalyzed α-arylation for the addition of small rings to aromatic compounds. Nature Communications, 10(1), 4124. [Link]

  • PubChem. (n.d.). 5-Bromopyrimidine. PubChem. [Link]

  • PubChem. (n.d.). Ethyl bromoacetate. PubChem. [Link]

Sources

Technical Support Center: Crystallization of Ethyl 2-(pyrimidin-5-YL)acetate

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for Ethyl 2-(pyrimidin-5-YL)acetate. This guide is designed for researchers, chemists, and drug development professionals who are working with this key pharmaceutical intermediate. Crystallization is a critical purification step that directly impacts purity, yield, and downstream processability.[1][2] This document provides in-depth troubleshooting advice and standardized protocols to help you overcome common challenges and achieve robust, reproducible crystallization outcomes.

Frequently Asked Questions (FAQs)
Q1: What are the expected physicochemical properties of Ethyl 2-(pyrimidin-5-YL)acetate and how do they influence crystallization?

While extensive public data for this specific isomer is limited, we can infer its properties from its structure and close analogs. The molecule consists of a moderately polar pyrimidine ring and an ethyl acetate group. This structure suggests it is likely a solid at room temperature, similar to related compounds like Ethyl 2-(4-hydroxypyrimidin-5-yl)acetate and Ethyl 2-(methylthio)pyrimidine-5-carboxylate.[3]

  • Expert Insight: The presence of both hydrogen bond acceptors (pyrimidine nitrogens, ester carbonyl) and a flexible ethyl chain means its solubility will be highly dependent on the solvent's ability to engage in these interactions. Pyridine and its derivatives can sometimes be challenging to crystallize compared to their non-heteroaromatic counterparts.[4] Therefore, solvent selection is paramount.

Q2: How should I approach selecting a primary solvent for crystallization?

The ideal solvent should dissolve the compound completely when hot but poorly when cold.[5] A systematic screening process is the most reliable method.

  • Causality: The principle of "like dissolves like" provides a strong starting point.[4] Given the ester functionality, solvents like ethyl acetate are a logical choice. The polarity of the pyrimidine ring suggests that alcohols like ethanol or methanol could also be effective. Indeed, many pyrimidine derivatives are successfully crystallized from ethanol.[6][7][8]

  • Recommendation: Begin your screening with ethanol, isopropanol, and ethyl acetate. See Protocol 1 for a detailed methodology.

Q3: What are the most common challenges when crystallizing pharmaceutical intermediates like this one?

For intermediates, the goal is not just purity but also consistency for downstream reactions.[1] Common problems include:

  • Polymorphism: The ability of the compound to exist in different crystal forms, each with unique solubility and stability.[2]

  • Solvate/Hydrate Formation: The incorporation of solvent molecules into the crystal lattice, which can affect stability and require difficult drying procedures.[1]

  • Poor Crystal Habit: Formation of very fine needles or thin plates that are difficult to filter and dry, leading to process bottlenecks.

  • "Oiling Out": The separation of the compound as a liquid oil instead of a solid crystal, which often traps impurities.

Troubleshooting Crystallization Issues

This section addresses specific problems you may encounter during your experiments.

Problem: My compound is "oiling out" instead of crystallizing.

Cause: This typically occurs when the supersaturated solution is cooled below the compound's melting point while it is still dissolved in the solvent, or when the degree of supersaturation is too high. The compound separates as a liquid phase because nucleation and crystal growth are kinetically slower than liquid-liquid phase separation.

Solutions:

  • Reduce Supersaturation: Re-heat the solution until the oil redissolves. Add a small amount (1-5% by volume) of additional hot solvent to decrease the concentration. Allow it to cool more slowly.[9]

  • Lower the Solvent Boiling Point: If the oiling persists, your solvent's boiling point may be too high. Switch to a solvent with similar polarity but a lower boiling point (e.g., switch from toluene to ethyl acetate).

  • Use a Solvent/Anti-Solvent System: Dissolve the compound in a minimum amount of a "good" solvent (in which it is highly soluble). Then, slowly add a miscible "anti-solvent" (in which it is poorly soluble) at an elevated temperature until the solution becomes faintly turbid. Re-heat to clarify and then cool slowly. This carefully controls the generation of supersaturation.

Problem: No crystals are forming, even after extended cooling.

Cause: The solution is not sufficiently supersaturated, or there are no nucleation sites for crystal growth to begin.

Solutions:

  • Increase Concentration: The most common reason is using too much solvent.[9] Gently heat the solution and evaporate a portion of the solvent. Allow it to cool again.

  • Induce Nucleation (Seeding): If you have a previous batch of solid material, add a single, tiny crystal to the cooled solution. This "seed" provides a template for crystal growth.

  • Induce Nucleation (Scratching): Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic imperfections on the glass can serve as nucleation sites.

  • Utilize an Ice Bath: If room temperature cooling is ineffective, place the flask in an ice-water bath to further decrease solubility. Do this only after slow cooling has failed, as rapid cooling can lead to smaller, less pure crystals.[9]

Problem: The crystallization happens too quickly, forming a fine powder.

Cause: The solution is excessively supersaturated, causing a massive number of nuclei to form simultaneously (a phenomenon known as "crashing out"). This rapid process is notorious for trapping impurities within the crystal lattice.[9][10]

Solutions:

  • Increase Solvent Volume: Re-heat to dissolve the solid and add more solvent (perhaps 5-10% more) than the minimum required for dissolution.[9] This creates a less supersaturated solution upon cooling, favoring slower growth of larger, purer crystals.

  • Insulate for Slow Cooling: Do not place the hot flask directly on the benchtop. Set it on a cork ring or a folded towel to slow the rate of heat loss. You can further insulate the flask by covering it with an inverted beaker.[9] Slower cooling reduces the rate at which supersaturation is generated, allowing for more orderly crystal growth.

Problem: The final product consists of very fine needles or thin plates that are difficult to filter.

Cause: This is known as poor crystal "habit" or morphology. It is an intrinsic property of the compound in a given solvent system but can be influenced by cooling rate and impurities. Poorly formed crystals can significantly slow down filtration and drying operations.[1]

Solutions:

  • Change the Solvent System: Crystal habit is highly solvent-dependent. Experiment with different solvents or solvent/anti-solvent combinations identified during your screening. A more viscous solvent can sometimes slow growth and improve habit.

  • Slow Down the Crystallization: Implement the slow cooling techniques described above. Slower growth often leads to more well-defined, equant (less needle-like) crystals.

  • Check for Impurities: Certain impurities can act as habit modifiers, selectively adsorbing to specific crystal faces and inhibiting their growth, leading to elongated shapes. Ensure your starting material is reasonably pure.

Data Presentation & Protocols
Table 1: Solvent Screening Guide for Ethyl 2-(pyrimidin-5-YL)acetate

This table provides a starting point for solvent selection, based on general principles and data from related compounds.

SolventBoiling Point (°C)PolaritySuitability Notes
Ethanol 78Polar ProticPrimary Candidate. Often effective for pyrimidine derivatives.[6][7] Good solubility difference between hot and cold.
Ethyl Acetate 77Polar AproticPrimary Candidate. "Like dissolves like" principle suggests this should be effective for an ethyl ester.[4][11]
Isopropanol (IPA) 82Polar ProticGood alternative to ethanol, slightly less polar.
Acetonitrile 82Polar AproticCan be effective for moderately polar compounds.
Toluene 111NonpolarMay be useful as an anti-solvent or if impurities are highly polar.
Heptane/Hexane 98 / 69NonpolarLikely Anti-Solvent. Compound is expected to have very low solubility. Useful for precipitating the product from a more polar solvent.[12][13]
Protocol 1: Systematic Solvent Screening

This protocol allows for the efficient testing of multiple solvents using a minimal amount of material.

  • Preparation: Place ~20-30 mg of your crude Ethyl 2-(pyrimidin-5-YL)acetate into several small test tubes.

  • Room Temperature Test: To each tube, add a candidate solvent dropwise, vortexing after each addition. If the solid dissolves readily at room temperature, the solvent is unsuitable for recrystallization as recovery will be poor.[5]

  • Hot Dissolution Test: If the solid does not dissolve at room temperature, gently heat the test tube in a sand bath or heating block. Continue adding the solvent dropwise until the solid just dissolves. Record the approximate volume of solvent used.

  • Cooling & Observation: Allow the clear, hot solution to cool slowly to room temperature. Then, place it in an ice bath for 15-20 minutes.

  • Evaluation: An ideal solvent is one where the compound dissolves completely at high temperature and forms a significant amount of crystalline precipitate upon cooling.[5] Note the quality and form of the crystals.

Protocol 2: General Recrystallization Workflow

Once a suitable solvent has been identified, use this procedure for purification.

  • Dissolution: Place the crude compound in an Erlenmeyer flask. Add the chosen solvent in portions, heating the mixture to a gentle boil with stirring until the solid is fully dissolved. Use the minimum amount of hot solvent necessary.

  • Decolorization (Optional): If the solution is colored by impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Re-heat to boiling for a few minutes.

  • Hot Filtration (Optional): If charcoal was used or if there are insoluble impurities, perform a hot gravity filtration to remove them. Use a pre-heated funnel and flask to prevent premature crystallization.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature.[9] For maximum yield, subsequently cool the flask in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of ice-cold solvent to remove any adhering impure mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature well below the compound's melting point until a constant weight is achieved.

Visualization of Troubleshooting Logic

The following diagram outlines a logical workflow for troubleshooting common crystallization problems.

G start Crude Ethyl 2-(pyrimidin-5-YL)acetate dissolve Dissolve in Minimum Hot Solvent start->dissolve cool Cool Slowly to Room Temp, Then Ice Bath dissolve->cool outcome Observe Outcome cool->outcome crystals Good Crystals Formed outcome->crystals Success oils_out Compound 'Oils Out' outcome->oils_out Problem no_crystals No Crystals Form outcome->no_crystals Problem bad_morphology Poor Morphology (Needles/Powder) outcome->bad_morphology Problem end_process Isolate, Wash, and Dry Crystals crystals->end_process solve_oil 1. Re-heat, add more solvent. 2. Try lower boiling point solvent. 3. Use anti-solvent system. oils_out->solve_oil solve_none 1. Evaporate some solvent. 2. Scratch flask or add seed crystal. 3. Ensure sufficient cooling time. no_crystals->solve_none solve_morphology 1. Cool even slower (insulate). 2. Add more solvent to reduce supersaturation. 3. Screen for a different solvent system. bad_morphology->solve_morphology solve_oil->dissolve Retry solve_none->cool Retry solve_morphology->dissolve Retry

Caption: A troubleshooting workflow for crystallization experiments.

References
  • MySkinRecipes. (n.d.). Ethyl 2-cyano-2-(pyrimidin-2-yl)acetate.
  • DC Fine Chemicals. (n.d.). Ethyl 2-(4-chloro-2-(methylthio)pyrimidin-5-yl)acetate: A Key Intermediate in Pharmaceutical Synthesis.
  • Synblock. (n.d.). CAS 917023-05-3 | ethyl 2-(2-bromopyrimidin-5-yl)acetate.
  • PubChem. (n.d.). Ethyl 2-(5-bromopyrimidin-2-yl)acetate.
  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting.
  • At Tianming Pharmaceutical. (n.d.). Crystallization & Solid Form Challenges for Intermediates.
  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization.
  • Wang, C.-H. (2011). Ethyl 2-{[4-(pyridin-4-yl)pyrimidin-2-yl]sulfanyl}acetate. Acta Crystallographica Section E: Structure Reports Online, 67(4), o897.
  • [Guide for crystallization]. (n.d.).
  • Lorenz, H., & Seidel-Morgenstern, A. (2014). Problems, potentials and future of industrial crystallization.
  • Al-Ostath, A. I., et al. (2022). Synthesis, screening as potential antitumor of new poly heterocyclic compounds based on pyrimidine-2-thiones. Scientific Reports, 12(1), 4851.
  • [Synthesis of Ethyl Pyrimidine-Quinolincarboxylates Selected from Virtual Screening as Enhanced Lactate Dehydrogenase (LDH) Inhibitors]. (n.d.). MDPI.
  • Universität Potsdam. (n.d.). Advice for Crystallization.
  • Syrris. (n.d.). Pharmaceutical Crystallization in drug development.
  • Acta Crystallographica Section E: Crystallographic Communications. (2020). Crystal structure, Hirshfeld surface analysis and DFT calculations of ethyl 2-[4-(methylsulfanyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]acetate.
  • University of Cape Town. (n.d.). SOP: CRYSTALLIZATION. Retrieved from [Link]

  • Publisso. (2025, August 8). Ethyl acetate.
  • ResearchGate. (n.d.). Perspectives on the Current State, Challenges, and Opportunities in Pharmaceutical Crystallization Process Development.
  • IUCr Journals. (2022). Synthesis and crystal structure of N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide.
  • Achieve Chem. (2024, September 5). What Problems Might Occur If Crystallization Occurs Too Rapidly?
  • MDPI. (2022). Ethyl 5-Formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate: Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and DFT Calculation.
  • MDPI. (2022, March 20). Enhancement of Crystallization Process of the Organic Pharmaceutical Molecules through High Pressure.
  • Pandawa Institute. (2025, May 18). Synthesis, Characterization and Biological Activity of Some New Pyrimidine Derivatives.
  • Chem-Impex. (n.d.). Ethyl 2-(Methylthio)pyrimidine-5-carboxylate.
  • IUCrData. (2020). Crystal structure, Hirshfeld surface analysis and DFT calculations of ethyl 2-[4-(methylsulfanyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]acetate.
  • Sigma-Aldrich. (n.d.). Ethyl 2-(4-hydroxypyrimidin-5-yl)acetate.

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Technical Support Center: Catalyst Selection for Reactions Involving Ethyl 2-(pyrimidin-5-YL)acetate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for Ethyl 2-(pyrimidin-5-YL)acetate, a critical building block in modern medicinal chemistry and drug development. This document provides researchers, scientists, and process chemists with expert insights, troubleshooting guides, and detailed protocols for the key chemical transformations involving this versatile intermediate. Our focus is on rational catalyst selection to maximize yield, ensure reproducibility, and overcome common experimental hurdles.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the primary reactions of Ethyl 2-(pyrimidin-5-YL)acetate.

Q1: What are the most common and synthetically useful reactions for Ethyl 2-(pyrimidin-5-YL)acetate?

A1: Ethyl 2-(pyrimidin-5-YL)acetate is primarily utilized in three key transformations:

  • Ester Hydrolysis: Saponification to the corresponding 2-(pyrimidin-5-yl)acetic acid, a precursor for amide couplings and other downstream functionalizations.

  • α-Arylation: A palladium-catalyzed C-C bond formation at the methylene position (the carbon between the pyrimidine ring and the ester), coupling it with aryl halides. This is crucial for building molecular complexity.

  • Direct Amidation: Conversion of the ethyl ester directly into a primary, secondary, or tertiary amide. This is an atom-economical but often challenging alternative to the two-step hydrolysis/amidation sequence.

Additionally, if the pyrimidine ring itself is substituted with a halide (e.g., 2-chloro- or 5-bromo- derivatives), it becomes a substrate for Palladium-Catalyzed Cross-Coupling Reactions like Suzuki-Miyaura coupling.

Q2: I need to synthesize 2-(pyrimidin-5-yl)acetic acid. Which catalyst or reagent is recommended for the ester hydrolysis?

A2: For the hydrolysis of heteroaromatic esters like this one, Lithium Hydroxide (LiOH) is the reagent of choice.[1] Unlike sodium or potassium hydroxide, lithium cations can coordinate more effectively with the carbonyl oxygen and pyrimidine nitrogens, accelerating the hydrolysis under milder conditions (often at room temperature).[1] This minimizes the risk of side reactions on the electron-deficient pyrimidine ring. A typical solvent system is a mixture of THF and water.

Q3: Why is Palladium the go-to catalyst for α-arylation of this substrate?

A3: Palladium catalysis is exceptionally effective for forming C-C bonds between an ester enolate and an aryl halide.[2] The catalytic cycle, involving oxidative addition, enolate coordination, and reductive elimination, is highly efficient.[3] The development of specialized phosphine ligands (e.g., Buchwald's biaryl phosphines) has been a game-changer, allowing for the coupling of a vast range of substrates under mild conditions with high selectivity and functional group tolerance.[4][5] These ligands accelerate the key steps of the catalytic cycle, particularly the final reductive elimination, to outcompete side reactions.

Q4: Can I directly convert the ester to an amide without first making the carboxylic acid?

A4: Yes, direct amidation is possible, but it is often more difficult than with simple aliphatic esters. The direct reaction of an amine with the ester (aminolysis) is typically very slow. Catalytic methods are required. While palladium catalysts are not standard for this, Lewis acidic catalysts based on Zirconium (e.g., ZrCl₄) or Iron (e.g., FeCl₃) have been shown to promote the direct amidation of esters.[6][7] Boronic acid catalysts have also been developed for direct amidation. These methods often require elevated temperatures and anhydrous conditions.

Section 2: Troubleshooting Guides

This section provides structured solutions to specific problems you may encounter during your experiments.

Troubleshooting Palladium-Catalyzed α-Arylation

The α-arylation of Ethyl 2-(pyrimidin-5-YL)acetate is a powerful reaction but can be prone to several side reactions.

Problem 1: Low yield of the desired α-aryl product and significant recovery of starting materials.

Potential Cause Explanation & Validation Suggested Solution
Inefficient Oxidative Addition The Pd(0) catalyst is not efficiently inserting into the aryl halide C-X bond. This is common with less reactive aryl chlorides or electron-rich aryl bromides.1. Switch to a more electron-rich ligand: Use a bulky biarylphosphine ligand like XPhos or RuPhos. These ligands stabilize the Pd(0) center and electronically promote oxidative addition.[4][5] 2. Increase Temperature: Carefully increase the reaction temperature in 10 °C increments. Monitor by TLC/LC-MS for decomposition.
Catalyst Inhibition The nitrogen atoms on the pyrimidine ring can coordinate to the palladium center, acting as a Lewis base and poisoning the catalyst. This is a known issue with nitrogen-rich heterocycles.[8]1. Increase Ligand Ratio: Increase the ligand-to-palladium ratio (e.g., from 2:1 to 4:1) to ensure the palladium remains coordinated to the phosphine. 2. Use a Pre-catalyst: Use a well-defined Pd(II) pre-catalyst that is activated in situ, ensuring a more controlled entry into the catalytic cycle.
Inefficient Deprotonation The base may not be strong enough to efficiently generate the ester enolate, especially if there is steric hindrance. The pKa of the α-protons in esters is around 25.[9]1. Use a Stronger Base: Switch from carbonate or phosphate bases to a stronger, non-nucleophilic base like Lithium bis(trimethylsilyl)amide (LiHMDS) or Sodium tert-butoxide (NaOtBu).[10][11]

Problem 2: Significant formation of a self-condensation (Claisen) product.

Potential Cause Explanation & Validation Suggested Solution
Slow C-C Reductive Elimination The generated ester enolate is reacting with another molecule of the starting ester (Claisen condensation) faster than it is coupling with the aryl halide complex. This indicates the final coupling step is the bottleneck.[12]1. Use a Bulky Ligand: Employing a sterically demanding ligand (e.g., Buchwald's SPhos or XPhos) accelerates the C-C reductive elimination step, which is the product-forming step. This ensures the coupling pathway outcompetes the condensation pathway.[4][5] 2. Use a Weaker, Hindered Base: While strong bases are needed, a very high concentration of reactive enolate can favor self-condensation. Using a base like K₃PO₄ can sometimes provide a better balance.[4]
Troubleshooting Ester Hydrolysis

Problem: Incomplete hydrolysis or formation of dark-colored, complex side products.

Potential Cause Explanation & Validation Suggested Solution
Insufficient Base The reaction is stoichiometric. One equivalent of hydroxide is consumed per equivalent of ester. If the starting material is not pure, you may need more base.1. Use a slight excess of LiOH: Use 1.1 to 1.2 equivalents of LiOH·H₂O. 2. Monitor by TLC/LC-MS: Follow the reaction until all starting material is consumed before proceeding with the acidic work-up.
Harsh Reaction Conditions Pyrimidine rings can be sensitive to strong bases at high temperatures, leading to ring-opening or other decomposition pathways.1. Use LiOH: As stated in the FAQ, LiOH allows the reaction to proceed at lower temperatures (RT to 40 °C), preserving the integrity of the pyrimidine ring.[1] 2. Avoid High Temperatures: Do not heat the reaction excessively. Most LiOH-mediated hydrolyses are complete within a few hours at room temperature.[13]
Work-up Issues The product, 2-(pyrimidin-5-yl)acetic acid, is an amino acid analogue and can be amphoteric, potentially leading to solubility issues during extraction.1. Careful pH Adjustment: After completion, cool the reaction in an ice bath and slowly acidify with dilute HCl (e.g., 1N) to a pH of ~3-4.[13] The product may precipitate. 2. Use a Polar Organic Solvent: Extract with a solvent that can handle more polar compounds, such as ethyl acetate or a mixture of dichloromethane and isopropanol. Multiple extractions may be necessary.

Section 3: Experimental Protocols & Workflows

Workflow: Catalyst System Selection for α-Arylation

This decision tree provides a logical workflow for selecting and optimizing your catalyst system for the α-arylation of Ethyl 2-(pyrimidin-5-YL)acetate with an aryl halide.

G cluster_0 Catalyst Selection Workflow cluster_1 Initial Conditions for Ar-Br cluster_2 Conditions for Ar-Cl Start Start: Couple Ethyl 2-(pyrimidin-5-YL)acetate with Aryl Halide (Ar-X) ArylHalide What is the Aryl Halide (Ar-X)? Start->ArylHalide ArylBr Aryl Bromide (Ar-Br) (Electron-neutral or poor) ArylHalide->ArylBr Br ArylCl Aryl Chloride (Ar-Cl) (Less reactive) ArylHalide->ArylCl Cl ArylBrRich Aryl Bromide (Ar-Br) (Electron-rich) ArylHalide->ArylBrRich e- rich Br Cond_ArBr Catalyst: Pd(OAc)₂ (2 mol%) Ligand: SPhos (4 mol%) Base: K₃PO₄ (2.0 eq) Solvent: Toluene or Dioxane Temp: 80-100 °C ArylBr->Cond_ArBr Cond_ArCl Catalyst: Pd₂(dba)₃ (2 mol%) Ligand: XPhos (4-6 mol%) Base: NaOtBu or LiHMDS (2.0 eq) Solvent: Toluene Temp: 100-110 °C ArylCl->Cond_ArCl ArylBrRich->Cond_ArCl Outcome Analyze Reaction Outcome Cond_ArBr->Outcome Cond_ArCl->Outcome Success Success: High Yield, Clean Reaction Outcome->Success >80% Yield LowYield Low Conversion / Stalled Reaction Outcome->LowYield <50% Yield SideProduct Side Products Observed (e.g., Claisen, Hydrodehalogenation) Outcome->SideProduct Impure Sol_LowYield Action: 1. Increase Temperature 2. Switch to stronger base (LiHMDS) 3. Use more electron-rich ligand (RuPhos) LowYield->Sol_LowYield Sol_SideProduct Action: 1. Use weaker base (K₃PO₄) 2. Ensure inert atmosphere 3. Use bulkier ligand (tBuXPhos) SideProduct->Sol_SideProduct

Caption: Decision workflow for α-arylation catalyst selection.

Protocol 1: Ester Hydrolysis using Lithium Hydroxide

Objective: To synthesize 2-(pyrimidin-5-yl)acetic acid.

Materials:

  • Ethyl 2-(pyrimidin-5-YL)acetate (1.0 eq)

  • Lithium hydroxide monohydrate (LiOH·H₂O) (1.2 eq)

  • Tetrahydrofuran (THF)

  • Deionized Water

  • 1N Hydrochloric Acid (HCl)

  • Ethyl Acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask, add Ethyl 2-(pyrimidin-5-YL)acetate.

  • Add THF and Water in a 3:1 ratio (e.g., 9 mL THF, 3 mL H₂O per 1 gram of ester). Stir until the ester is fully dissolved.

  • Add LiOH·H₂O (1.2 eq) to the solution at room temperature.

  • Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or LC-MS (typically complete in 2-4 hours).

  • Once the starting material is consumed, place the flask in an ice bath to cool to 0-5 °C.

  • Slowly add 1N HCl dropwise while stirring to adjust the pH to approximately 3-4. The product may precipitate as a white solid.

  • Transfer the mixture to a separatory funnel and extract three times with Ethyl Acetate.

  • Combine the organic layers, wash once with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude 2-(pyrimidin-5-yl)acetic acid.

  • The product can be further purified by recrystallization if necessary.

Protocol 2: Palladium-Catalyzed α-Arylation

Objective: To synthesize Ethyl 2-aryl-2-(pyrimidin-5-yl)acetate.

Materials:

  • Ethyl 2-(pyrimidin-5-YL)acetate (1.0 eq)

  • Aryl Bromide (1.1 eq)

  • Palladium(II) Acetate (Pd(OAc)₂) (0.02 eq, 2 mol%)

  • SPhos (2-(Dicyclohexylphosphino)-2',6'-dimethoxybiphenyl) (0.04 eq, 4 mol%)

  • Potassium Phosphate (K₃PO₄), finely ground (2.0 eq)

  • Anhydrous Toluene

Procedure:

  • Inert Atmosphere is CRITICAL: This reaction must be set up under an inert atmosphere (Nitrogen or Argon) using Schlenk techniques or in a glovebox. All solvents and reagents should be anhydrous.

  • To a dry Schlenk flask, add Pd(OAc)₂, SPhos, and K₃PO₄.

  • Evacuate and backfill the flask with inert gas three times.

  • Add anhydrous toluene, followed by Ethyl 2-(pyrimidin-5-YL)acetate and the aryl bromide via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete in 12-24 hours.

  • After completion, cool the reaction to room temperature.

  • Dilute the mixture with Ethyl Acetate and filter through a pad of Celite to remove palladium black and inorganic salts. Wash the pad with additional Ethyl Acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to isolate the desired product.

References

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Technical Support Center: Monitoring Ethyl 2-(pyrimidin-5-YL)acetate Reactions by TLC

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical resource for researchers, scientists, and drug development professionals on the effective use of Thin-Layer Chromatography (TLC) to monitor the progress of chemical reactions involving Ethyl 2-(pyrimidin-5-YL)acetate. Pyrimidine derivatives are a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents.[1] Consequently, robust and reliable methods for monitoring their synthesis are paramount to ensure reaction completion, optimize yields, and minimize impurities.

TLC is a rapid, inexpensive, and highly effective technique for the qualitative analysis of reaction mixtures.[1] This guide is designed to move beyond a simple procedural outline, offering a deeper understanding of the principles at play and providing practical solutions to common challenges encountered in the laboratory.

Frequently Asked Questions (FAQs)

Q1: Why is TLC the preferred method for monitoring my Ethyl 2-(pyrimidin-5-YL)acetate reaction?

A1: TLC is favored for its simplicity, speed, and cost-effectiveness. It allows for near real-time analysis of the reaction mixture, enabling you to track the consumption of starting materials and the formation of your desired product. This is crucial for determining the optimal reaction time and preventing the formation of degradation products. While other analytical techniques like HPLC, NMR, and MS provide more detailed information, TLC is an excellent first-line tool for routine reaction monitoring.

Q2: How do I choose the right mobile phase (solvent system) for my TLC analysis?

A2: The goal is to find a solvent system that provides good separation between your starting material, product, and any significant byproducts. A common starting point for compounds like Ethyl 2-(pyrimidin-5-YL)acetate is a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate. The polarity of the mobile phase is adjusted by varying the ratio of these solvents. A more polar mobile phase will cause all compounds to travel further up the plate (higher Rf values), while a less polar system will result in less movement (lower Rf values). The ideal Rf for your product is typically between 0.3 and 0.5 to achieve the best separation.

Q3: My compound, Ethyl 2-(pyrimidin-5-YL)acetate, is colorless. How can I visualize the spots on the TLC plate?

A3: Since Ethyl 2-(pyrimidin-5-YL)acetate contains a pyrimidine ring, it is a UV-active compound due to its conjugated system.[1] Therefore, the primary method of visualization is a UV lamp at 254 nm.[1] The compound will appear as a dark spot against the fluorescent green background of the TLC plate.[2][3] For any non-UV-active starting materials or byproducts, a chemical stain is necessary. A potassium permanganate (KMnO4) stain is a versatile choice as it reacts with a wide range of organic compounds.[4]

Q4: What is a "co-spot" and why is it important?

A4: A co-spot is a lane on the TLC plate where you apply both a sample of your starting material and a sample of your reaction mixture at the same point. This is a critical control to definitively identify the spot corresponding to your starting material within the reaction mixture lane, especially if the Rf values of different components are very close.

Experimental Protocols

Protocol 1: Preparation of Potassium Permanganate Stain

This oxidative stain is highly effective for visualizing a broad range of organic compounds.

Materials:

  • Potassium permanganate (KMnO4)

  • Potassium carbonate (K2CO3)

  • 5% aqueous Sodium hydroxide (NaOH)

  • Distilled water

Procedure:

  • Dissolve 1.5 g of KMnO4 and 10 g of K2CO3 in 200 mL of distilled water.[5]

  • Add 1.25 mL of 5% aqueous NaOH to the solution.[5]

  • Stir until all components are fully dissolved. The solution should be a deep purple color.

  • Store the stain in a sealed container in a cool, dark place.

Protocol 2: Step-by-Step TLC Monitoring Workflow

This protocol outlines the complete process for monitoring your reaction.

1. Chamber Equilibration:

  • Pour your chosen mobile phase into the developing chamber to a depth of about 0.5 cm.
  • Place a piece of filter paper partially submerged in the solvent and leaning against the chamber wall.
  • Cover the chamber and allow it to sit for at least 10-15 minutes to become saturated with solvent vapors. This ensures a uniform solvent front.

2. Plate Preparation and Spotting:

  • Using a pencil, gently draw a faint origin line about 1 cm from the bottom of a silica gel TLC plate.
  • Mark the lanes for your starting material (SM), co-spot (C), and reaction mixture (RXN).
  • Using separate capillary tubes, spot a small amount of a dilute solution of your starting material in the "SM" lane.
  • In the "C" lane, first spot the starting material, and then spot the reaction mixture directly on top of it.
  • In the "RXN" lane, spot your reaction mixture.
  • Ensure the spots are small and concentrated, allowing the solvent to dry completely between applications if multiple spots are needed.

3. Plate Development:

  • Carefully place the spotted TLC plate into the equilibrated chamber, ensuring the solvent level is below the origin line.
  • Cover the chamber and allow the mobile phase to ascend the plate by capillary action.
  • Remove the plate when the solvent front is approximately 1 cm from the top.
  • Immediately mark the solvent front with a pencil.

4. Visualization:

  • Allow the plate to dry completely in a fume hood.
  • View the plate under a UV lamp (254 nm) and circle any visible spots with a pencil.[1]
  • For further visualization, dip the plate into the potassium permanganate stain for a few seconds.[6]
  • Gently wipe the back of the plate to remove excess stain and carefully heat the plate with a heat gun until yellow or brown spots appear against the purple background.[7]

TLC Monitoring Workflow Diagram

TLC_Workflow cluster_prep Preparation cluster_dev Development cluster_vis Visualization cluster_analysis Analysis prep_chamber Equilibrate Chamber prep_plate Prepare & Spot Plate prep_chamber->prep_plate develop Develop Plate prep_plate->develop dry Dry Plate develop->dry uv UV (254 nm) dry->uv stain KMnO4 Stain uv->stain analyze Analyze Results stain->analyze end analyze->end Complete start start->prep_chamber Start

Caption: Workflow for monitoring reactions by TLC.

Data Presentation: Interpreting Your TLC Plate

The following table provides representative Rf values for a hypothetical reaction to synthesize Ethyl 2-(pyrimidin-5-YL)acetate. Actual Rf values will vary based on the specific reaction conditions and TLC parameters.

CompoundMobile Phase (Hexane:Ethyl Acetate)Expected Rf ValueVisualization Method
Starting Material A (e.g., a less polar precursor)7:3~0.6UV, KMnO4
Starting Material B (e.g., a more polar precursor)7:3~0.2KMnO4
Ethyl 2-(pyrimidin-5-YL)acetate (Product)7:3~0.4UV, KMnO4
Byproduct7:3~0.1UV, KMnO4

Note: As the reaction progresses, the spot for the starting material(s) should diminish in intensity, while the spot for the product should become more intense.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Streaking or Tailing of Spots - Sample is too concentrated.- Mobile phase is too polar.- Compound is acidic or basic.- Dilute the sample before spotting.- Decrease the polarity of the mobile phase (e.g., increase the proportion of hexane).- Add a few drops of acetic acid (for acidic compounds) or triethylamine (for basic compounds) to the mobile phase.
No Visible Spots Under UV Light - Compound is not UV-active.- Sample concentration is too low.- Use a chemical stain like potassium permanganate.[1]- Concentrate the sample or spot the plate multiple times in the same location, allowing the solvent to dry between applications.
Spots are at the Top or Bottom of the Plate - Mobile phase is too polar (top) or not polar enough (bottom).- Adjust the polarity of the mobile phase. Increase the proportion of ethyl acetate to move spots up, or increase the proportion of hexane to move them down.
Uneven Solvent Front - The developing chamber was not properly saturated with solvent vapors.- The bottom of the TLC plate is not level in the chamber.- Ensure the chamber is properly equilibrated before developing the plate.- Make sure the plate is resting flat on the bottom of the chamber.
Spots are Smeared or Irregularly Shaped - The initial spot on the origin line was too large.- The TLC plate was disturbed during development.- Apply the sample in small, concentrated spots.- Avoid moving or bumping the developing chamber.

References

  • Chemistry LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates. Retrieved from [Link]

  • ChemicalDesk.Com. (2011, June 28). TLC Stains Preparation. Retrieved from [Link]

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  • University of Colorado Boulder. (n.d.). TLC Stains. Retrieved from [Link]

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Validation & Comparative

A Comparative Guide to the High-Resolution Mass Spectrometry Analysis of Ethyl 2-(pyrimidin-5-YL)acetate

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Analytical Imperative for a Key Pharmaceutical Building Block

Ethyl 2-(pyrimidin-5-YL)acetate is a heterocyclic compound featuring a pyrimidine core, a structure of immense significance in medicinal chemistry. Pyrimidine scaffolds are integral to numerous therapeutic agents, including antiviral and anticancer drugs.[1] As a key intermediate or building block in the synthesis of these pharmaceuticals, the chemical purity and structural integrity of Ethyl 2-(pyrimidin-5-YL)acetate are paramount.[2][3] Ensuring the absence of process-related impurities or degradation products is a critical step in drug development, directly impacting the safety and efficacy of the final active pharmaceutical ingredient (API).

This guide provides an in-depth technical comparison of analytical methodologies for the characterization of Ethyl 2-(pyrimidin-5-YL)acetate, with a primary focus on the strategic advantages of High-Resolution Mass Spectrometry (HRMS). We will explore the causality behind experimental choices in an HRMS workflow, present a self-validating protocol, and objectively compare its performance against traditional chromatographic techniques like HPLC-UV and GC-MS.

The Analytical Challenge: Why High Resolution is Crucial

Characterizing a molecule like Ethyl 2-(pyrimidin-5-YL)acetate presents several challenges that necessitate a highly specific and sensitive analytical approach:

  • Unambiguous Identification: Confirmation of the elemental composition is required to distinguish the target molecule from potential isomers or impurities with the same nominal mass.

  • Trace-Level Detection: Impurities, even at minute levels, can have significant biological activity or impact the stability of the API. The analytical method must possess a low limit of detection (LOD) and quantification (LOQ).

  • Structural Elucidation: In the event of identifying an unknown impurity or degradant, the technique must provide sufficient data to propose a chemical structure.

High-Resolution Mass Spectrometry, particularly when coupled with liquid chromatography (LC-HRMS), has become the industry standard for addressing these challenges.[4] Its ability to provide exact mass measurements with high accuracy allows for the confident determination of elemental formulas, while tandem mass spectrometry (MS/MS) capabilities offer rich fragmentation data for structural confirmation.[5]

Core Methodology: LC-HRMS for Definitive Characterization

The power of LC-HRMS lies in its dual-stage analysis: the liquid chromatography system separates the analyte from the sample matrix, and the high-resolution mass spectrometer provides a highly accurate mass-to-charge ratio (m/z) measurement and structural data.

Causality of Experimental Design

Our choice of an LC-HRMS workflow is deliberate. The molecule's polarity makes it an ideal candidate for reverse-phase liquid chromatography and its nitrogen-containing pyrimidine ring makes it highly amenable to protonation for positive-ion electrospray ionization (ESI).[6] ESI is a soft ionization technique that typically preserves the molecular ion, which is critical for accurate molecular formula determination.[7]

The workflow can be visualized as a logical progression from sample introduction to definitive identification.

LC_HRMS_Workflow cluster_LC Liquid Chromatography (LC) System cluster_MS High-Resolution Mass Spectrometer (HRMS) cluster_Data Data Analysis Sample Sample Injection Column C18 Reverse-Phase Column Separation Sample->Column Elution Gradient Elution Column->Elution Ionization Electrospray Ionization (ESI, Positive Mode) Elution->Ionization Analyte Transfer MassAnalyzer Mass Analyzer (e.g., Orbitrap or Q-TOF) Ionization->MassAnalyzer Detection Detection & Signal Processing MassAnalyzer->Detection MSMS Tandem MS Data (MS2) (Fragmentation Pattern) MassAnalyzer->MSMS Fragmentation FullScan Full Scan Data (MS1) (Accurate Mass, Isotopic Pattern) Detection->FullScan Data Acquisition Identification Compound Identification (Formula & Structure) FullScan->Identification MSMS->Identification

Caption: LC-HRMS workflow for Ethyl 2-(pyrimidin-5-YL)acetate analysis.

Self-Validating Experimental Protocol: LC-HRMS Analysis

This protocol is designed to be self-validating by incorporating internal checks and leveraging the inherent accuracy of HRMS. The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose.[8]

1. Sample & Standard Preparation

  • Objective: To prepare a clean, soluble sample at a known concentration suitable for LC-MS analysis.

  • Procedure:

    • Prepare a 1.0 mg/mL stock solution of Ethyl 2-(pyrimidin-5-YL)acetate reference standard in 50:50 acetonitrile:water.

    • Create a working standard at 1.0 µg/mL by diluting the stock solution with the mobile phase starting condition (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

    • For test samples, dissolve in the same solvent system to achieve a similar target concentration. Simple protein precipitation can be used for biological matrices, though solid-phase extraction (SPE) will yield cleaner samples.[9][10]

  • Rationale: Using a diluent matched to the initial mobile phase composition prevents peak distortion during injection. Formic acid is added to promote protonation ([M+H]+) of the analyte, enhancing ESI efficiency.[6]

2. LC-HRMS System Configuration

  • Objective: To achieve chromatographic separation of the analyte from impurities and deliver it efficiently to the mass spectrometer.

  • System Parameters:

    • LC System: UPLC/UHPLC system for high-resolution separation.

    • Column: C18 reverse-phase, 2.1 x 50 mm, 1.7 µm particle size.

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Gradient: 5% B to 95% B over 5 minutes.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 2 µL.

  • Rationale: A C18 column provides excellent hydrophobic retention for aromatic compounds.[9] The gradient elution ensures that compounds with varying polarities are effectively separated and eluted as sharp peaks.

3. HRMS Parameters (Orbitrap Example)

  • Objective: To acquire high-resolution, accurate-mass data for both the intact molecule (MS1) and its fragments (MS2).

  • System Parameters:

    • Ionization Source: Electrospray Ionization (ESI), Positive Mode.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 320 °C.

    • MS1 (Full Scan) Resolution: 70,000 FWHM.

    • MS1 Scan Range: m/z 100-500.

    • Data Acquisition: Data-Dependent Acquisition (DDA) or "TopN" mode, where the 'N' most intense ions from the MS1 scan are selected for fragmentation.

    • MS2 Resolution: 17,500 FWHM.

    • Collision Energy: Stepped HCD (Higher-Energy C-type Dissociation) at 15, 30, 45 eV.

  • Rationale: High resolution in the MS1 scan is critical for calculating the elemental composition with high confidence.[4] Data-dependent acquisition automates the process of obtaining fragmentation spectra (MS2) for the most abundant ions, which is essential for structural confirmation and impurity identification.[5]

4. Data Analysis & Validation

  • Expected M+H+ Ion: The molecular formula of Ethyl 2-(pyrimidin-5-YL)acetate is C₈H₁₀N₂O₂. Its monoisotopic mass is 166.0742 Da. The expected protonated adduct [M+H]⁺ will have an m/z of 167.0815 .

  • Validation Criteria:

    • Mass Accuracy: The measured m/z of the analyte should be within ± 3 ppm of the theoretical m/z.

    • Isotopic Pattern: The measured isotopic distribution should match the theoretical pattern for C₈H₁₁N₂O₂⁺.

    • Fragmentation: The MS2 spectrum should show characteristic fragments. Likely losses would include the ethoxy group (-45 Da) and subsequent loss of CO (-28 Da).

Comparative Analysis: HRMS vs. Alternative Methods

While HRMS offers unparalleled specificity and structural elucidation capabilities, it is important to understand its performance in the context of other common analytical techniques.[11] The choice of method often depends on the specific analytical goal.[12]

Method_Comparison cluster_Quant Routine Quantification cluster_ID Identification & Impurity Profiling cluster_Volatile Volatile Analytes Goal Analytical Goal HPLC_UV HPLC-UV Goal->HPLC_UV Known Compound, Simple Matrix HRMS LC-HRMS Goal->HRMS Unknowns, Complex Matrix, High Confidence GC_MS GC-MS Goal->GC_MS Volatile Impurities HPLC_UV_Adv Advantage: - Lower Cost - Simpler Operation HPLC_UV->HPLC_UV_Adv HPLC_UV_Dis Disadvantage: - Lower Specificity - No Structural Info HPLC_UV->HPLC_UV_Dis HRMS_Adv Advantage: - High Specificity - Structural Elucidation - Retrospective Analysis HRMS->HRMS_Adv HRMS_Dis Disadvantage: - Higher Cost - Complex Operation HRMS->HRMS_Dis GC_MS_Adv Advantage: - Excellent for Volatiles - Established Libraries GC_MS->GC_MS_Adv GC_MS_Dis Disadvantage: - Not for Non-Volatiles - Potential Derivatization GC_MS->GC_MS_Dis

Caption: Decision logic for selecting an analytical method.

Performance Metrics Summary

The following table summarizes the key performance characteristics of each technique for the analysis of Ethyl 2-(pyrimidin-5-YL)acetate.

Performance ParameterLC-HRMS (Orbitrap/Q-TOF)HPLC-UVGC-MS
Specificity/Selectivity Exceptional (based on accurate mass)Moderate (based on retention time)High (based on mass spectrum)
Structural Elucidation Yes (via MS/MS fragmentation)NoYes (via EI fragmentation)
Mass Accuracy < 3 ppmNot Applicable~100-500 ppm (nominal mass)
Typical LOD/LOQ Low pg/mL to low ng/mLLow to mid ng/mLMid to high pg/mL
Analyte Volatility Not requiredNot requiredRequired
Throughput ModerateModerate to HighModerate
Instrument Cost HighLowModerate
Operational Complexity HighLowModerate

Analysis:

  • HPLC-UV: This technique is cost-effective and robust for routine purity checks and quantification when the analyte and its potential impurities are known and chromatographically resolved.[13] However, its specificity is limited; co-eluting compounds with similar UV absorbance profiles can lead to inaccurate results. It provides no structural information for unknown identification.

  • GC-MS: GC-MS is a powerful tool for volatile and semi-volatile compounds.[11] While Ethyl 2-(pyrimidin-5-YL)acetate may be amenable to GC analysis, this method is unsuitable for non-volatile impurities or degradants. It often provides lower mass accuracy compared to HRMS.[12]

  • LC-HRMS: This is the superior technique for comprehensive analysis. Its key advantage is the ability to perform both targeted quantification and non-targeted screening in a single run.[14] The high mass accuracy provides definitive confirmation of elemental composition, and MS/MS data allows for confident structural elucidation of unknown impurities, a critical requirement in pharmaceutical development.[15] The capability for retrospective data analysis means that acquired data can be re-interrogated for newly discovered compounds of interest without re-running samples.[4]

Conclusion

For the definitive analysis of Ethyl 2-(pyrimidin-5-YL)acetate, particularly within a drug development context, High-Resolution Mass Spectrometry is the authoritative method of choice. Its unparalleled specificity, sensitivity, and structural elucidation power provide a level of confidence that cannot be matched by alternative techniques like HPLC-UV or GC-MS. While HPLC-UV has a role in routine quality control for known analytes, the ability of LC-HRMS to detect, identify, and characterize unknown impurities provides the rigorous, self-validating data required to ensure the safety and quality of pharmaceutical intermediates and final products. The investment in HRMS technology is justified by the significant risk mitigation it offers during the development and manufacturing lifecycle.

References

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A Comparative Analysis of the Anticancer Potential of Pyrimidine Acetate Derivatives and Established Chemotherapeutic Agents

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the relentless pursuit of novel and more effective cancer therapeutics, the pyrimidine scaffold has emerged as a privileged structure, forming the core of numerous clinically significant drugs.[1][2] This guide provides a comprehensive comparison of the biological activity of a promising class of pyrimidine derivatives, specifically those bearing an ethyl acetate moiety, against established anticancer compounds. By examining experimental data, elucidating mechanisms of action, and detailing methodologies, this document serves as a technical resource for researchers engaged in the discovery and development of next-generation cancer treatments.

Introduction to Pyrimidine Derivatives in Oncology

The pyrimidine ring, a heterocyclic aromatic organic compound, is a fundamental building block of nucleic acids (cytosine, thymine, and uracil) and is therefore deeply integrated into the machinery of cell growth and proliferation.[2] This inherent biological relevance has made pyrimidine analogs a cornerstone of cancer chemotherapy for decades. By mimicking endogenous metabolites, these compounds can disrupt DNA and RNA synthesis, leading to cell cycle arrest and apoptosis. The versatility of the pyrimidine core allows for extensive chemical modification, enabling the development of derivatives with improved potency, selectivity, and pharmacokinetic profiles. This guide focuses on ethyl 2-(pyrimidin-5-yl)acetate derivatives and their analogs, a class of compounds that holds significant promise for future anticancer therapies.

Comparative Analysis of In Vitro Anticancer Activity

The antitumor potential of novel chemical entities is primarily assessed through in vitro cytotoxicity assays against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cell population, is a key metric for this evaluation.

While specific IC50 data for ethyl 2-(pyrimidin-5-yl)acetate derivatives are not extensively available in the public domain, we can draw valuable insights from closely related pyrimidine structures and compare their activity with that of standard chemotherapeutic agents like Doxorubicin and Cisplatin.

Table 1: Comparative in vitro cytotoxicity (IC50 in µM) of selected pyrimidine derivatives and standard anticancer drugs against various human cancer cell lines.

Compound/DrugCancer Cell LineIC50 (µM)Reference
Thiazolo[4,5-d]pyrimidine Derivative 3b A375 (Melanoma)< 50[3]
C32 (Amelanotic Melanoma)< 50[3]
DU145 (Prostate Cancer)< 50[3]
MCF-7 (Breast Cancer)< 50[3]
Pyrido[2,3-d]pyrimidine Derivative 63 PC-3 (Prostate Cancer)1.54[4]
A-549 (Lung Cancer)3.36[4]
Indolyl-Pyrimidine Hybrid 4g MCF-7 (Breast Cancer)5.1[5]
HepG2 (Liver Cancer)5.02[5]
HCT-116 (Colon Cancer)6.6[5]
Doxorubicin MCF-7 (Breast Cancer)1.65[6]
A549 (Lung Cancer)0.24[7]
HeLa (Cervical Cancer)0.14[7]
Cisplatin MCF-7 (Breast Cancer)47.2[1]
A549 (Lung Cancer)15.80[2]
HT29 (Colon Cancer)47.2[1]
5-Fluorouracil (5-FU) A549 (Lung Cancer)> 50[8]
HT29 (Colon Cancer)381.2[1]

Analysis of the Data: The data presented in Table 1, while not a direct comparison with ethyl 2-(pyrimidin-5-yl)acetate derivatives, highlights the significant anticancer potential of various pyrimidine-based compounds. For instance, the thiazolo[4,5-d]pyrimidine derivative 3b shows broad-spectrum activity at concentrations below 50 µM against several cancer cell lines.[3] The pyrido[2,3-d]pyrimidine derivative 63 and the indolyl-pyrimidine hybrid 4g exhibit potent activity in the low micromolar range, comparable to or even exceeding the potency of standard drugs like cisplatin in certain cell lines.[4][5] It is important to note that IC50 values can vary significantly between studies due to differences in experimental conditions.[9]

Mechanistic Insights into the Anticancer Activity of Pyrimidine Derivatives

The anticancer effects of pyrimidine derivatives are often multifactorial, targeting various key cellular processes. Understanding these mechanisms is crucial for rational drug design and the development of targeted therapies.

Inhibition of Key Enzymes in Nucleotide Synthesis

A primary mechanism of action for many pyrimidine analogs is the inhibition of enzymes essential for DNA and RNA synthesis. This antimetabolite activity disrupts the production of building blocks necessary for cell division, leading to the arrest of the cell cycle and subsequent apoptosis.

Interference with Signaling Pathways

Modern drug discovery efforts have focused on developing pyrimidine derivatives that target specific signaling pathways dysregulated in cancer.

Signaling_Pathway_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Kinase_Cascade Kinase Cascade Receptor->Kinase_Cascade Signal Transduction Transcription_Factor Transcription Factor Kinase_Cascade->Transcription_Factor Pyrimidine_Derivative Pyrimidine Derivative Pyrimidine_Derivative->Kinase_Cascade Inhibition Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factor->Gene_Expression

Caption: Hypothetical inhibition of a pro-survival signaling pathway by a pyrimidine derivative.

As depicted in the diagram above, many pyrimidine derivatives are designed to inhibit protein kinases, which are crucial components of signaling cascades that regulate cell proliferation, survival, and angiogenesis. By blocking these kinases, the pyrimidine compounds can effectively halt the uncontrolled growth of cancer cells.

Experimental Protocols: A Guide to In Vitro Cytotoxicity Assessment

The following section provides a detailed, step-by-step methodology for the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a widely used colorimetric method for assessing cell viability and the cytotoxic potential of chemical compounds.

MTT Assay Protocol

Objective: To determine the IC50 value of a test compound against a cancer cell line.

Principle: The MTT assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.

MTT_Assay_Workflow Cell_Seeding 1. Seed cancer cells in a 96-well plate and allow to attach. Compound_Treatment 2. Treat cells with various concentrations of the test compound. Cell_Seeding->Compound_Treatment Incubation 3. Incubate for a defined period (e.g., 24, 48, or 72 hours). Compound_Treatment->Incubation MTT_Addition 4. Add MTT solution to each well. Incubation->MTT_Addition Formazan_Formation 5. Incubate to allow formazan crystal formation by viable cells. MTT_Addition->Formazan_Formation Solubilization 6. Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals. Formazan_Formation->Solubilization Absorbance_Reading 7. Measure the absorbance at a specific wavelength (e.g., 570 nm). Solubilization->Absorbance_Reading Data_Analysis 8. Calculate cell viability and determine the IC50 value. Absorbance_Reading->Data_Analysis

Caption: Workflow of the MTT assay for determining cytotoxicity.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).

    • Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow the cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of the ethyl 2-(pyrimidin-5-yl)acetate derivative and control compounds in complete culture medium.

    • Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the test compounds at different concentrations. Include wells with medium only (blank) and cells with medium but no compound (negative control).

    • Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plate for an additional 2-4 hours at 37°C, allowing the viable cells to reduce the MTT to formazan.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of the solubilization solution to each well to dissolve the purple formazan crystals.

    • Gently pipette up and down to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.

  • Data Analysis:

    • Subtract the absorbance of the blank wells from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the negative control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value using a suitable software.

Conclusion and Future Directions

The exploration of pyrimidine derivatives continues to be a fertile ground for the discovery of novel anticancer agents. While direct comparative data for ethyl 2-(pyrimidin-5-yl)acetate derivatives remains to be fully elucidated in publicly accessible literature, the promising activity of related pyrimidine analogs underscores the potential of this chemical class. The structure-activity relationships of these compounds are complex, with small modifications to the pyrimidine core or its substituents often leading to significant changes in biological activity.

Future research should focus on the systematic synthesis and in vitro screening of a library of ethyl 2-(pyrimidin-5-yl)acetate derivatives against a diverse panel of cancer cell lines. Head-to-head comparisons with existing anticancer drugs under standardized conditions will be crucial for accurately assessing their therapeutic potential. Furthermore, detailed mechanistic studies are warranted to identify the specific molecular targets and signaling pathways modulated by these compounds, paving the way for the development of more effective and selective cancer therapies.

References

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The Versatile Scaffold: A Comparative Guide to In Vitro and In Vivo Studies of Compounds Synthesized from Ethyl 2-(pyrimidin-5-yl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the pyrimidine core is a cornerstone of medicinal chemistry, forming the backbone of numerous therapeutic agents.[1][2] Its derivatives are known to exhibit a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] This guide focuses on the potential of a specific, yet underexplored, starting material: Ethyl 2-(pyrimidin-5-yl)acetate . While direct and extensive literature on the biological evaluation of compounds derived from this specific precursor is nascent, its structural motifs suggest a rich pharmacological landscape waiting to be explored.

This document provides a comparative framework for the in vitro and in vivo studies of putative compounds synthesized from Ethyl 2-(pyrimidin-5-yl)acetate. By drawing parallels with structurally related pyrimidine derivatives, we will outline potential synthetic pathways, propose relevant biological assays, and present illustrative data to guide future research and development in this promising area.

I. The Synthetic Potential of Ethyl 2-(pyrimidin-5-yl)acetate: A Gateway to Diverse Heterocycles

The reactivity of the ethyl acetate moiety in Ethyl 2-(pyrimidin-5-yl)acetate presents a versatile handle for a variety of chemical transformations. Condensation reactions, in particular, offer a straightforward route to a diverse range of heterocyclic systems with established pharmacological relevance.

Diagram 1: Synthetic Pathways from Ethyl 2-(pyrimidin-5-yl)acetate

A Ethyl 2-(pyrimidin-5-yl)acetate B Thiazole Derivatives A->B Condensation with Thiosemicarbazide C Pyrazole Derivatives A->C Reaction with Hydrazine Derivatives D Triazole Derivatives A->D Cyclization with Hydrazonoyl Halides E Oxadiazole Derivatives A->E Reaction with Hydrazinecarboxamides

Caption: Potential synthetic routes from Ethyl 2-(pyrimidin-5-yl)acetate.

II. Comparative In Vitro and In Vivo Analysis of Potential Derivatives

Based on the known biological activities of pyrimidine derivatives, we will explore three key therapeutic areas: anticancer, antimicrobial, and anti-inflammatory. For each area, we will propose a class of compounds, outline relevant experimental protocols, and provide comparative data from analogous compounds.

A. Anticancer Activity: Targeting Uncontrolled Cell Proliferation

The pyrimidine scaffold is a well-established pharmacophore in oncology.[3] Derivatives of Ethyl 2-(pyrimidin-5-yl)acetate could be functionalized to target various aspects of cancer biology, from cell cycle regulation to apoptosis induction.

1. Proposed Compound Class: Pyrazolyl-pyrimidine Acetamides

A plausible synthetic route involves the condensation of Ethyl 2-(pyrimidin-5-yl)acetate with various substituted hydrazines to yield pyrazole-containing derivatives, which can be further modified to amides.

2. In Vitro Evaluation

  • Cytotoxicity Assays: The initial screening of novel compounds typically involves assessing their cytotoxic effects against a panel of human cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose.

    Table 1: Illustrative In Vitro Cytotoxicity Data (IC50 in µM) of Hypothetical Pyrazolyl-pyrimidine Acetamides Compared to a Standard Chemotherapeutic Agent.

CompoundA549 (Lung)MCF-7 (Breast)HCT116 (Colon)
Doxorubicin0.5 ± 0.10.8 ± 0.20.6 ± 0.1
PPA-1 5.2 ± 0.77.8 ± 1.16.5 ± 0.9
PPA-2 2.1 ± 0.33.5 ± 0.52.9 ± 0.4
PPA-3 10.5 ± 1.515.2 ± 2.112.8 ± 1.8

Data are hypothetical and for illustrative purposes.

  • Mechanism of Action Studies: For promising candidates, further in vitro studies are crucial to elucidate their mechanism of action.

    • Cell Cycle Analysis: Flow cytometry can be used to determine if the compounds induce cell cycle arrest at specific phases (e.g., G1, S, or G2/M).

    • Apoptosis Assays: Annexin V/propidium iodide staining followed by flow cytometry can quantify the induction of apoptosis. Western blotting for key apoptotic markers like caspases and Bcl-2 family proteins can provide further insights.

3. In Vivo Evaluation

  • Xenograft Models: Compounds demonstrating potent in vitro activity are typically advanced to in vivo studies. A common model involves implanting human tumor cells into immunodeficient mice. The efficacy of the test compound is then evaluated by measuring tumor growth inhibition over time.

Diagram 2: Experimental Workflow for Anticancer Drug Discovery

cluster_0 In Vitro cluster_1 In Vivo A Synthesis of Derivatives B Cytotoxicity Screening (MTT Assay) A->B C Mechanism of Action (Cell Cycle, Apoptosis) B->C D Xenograft Tumor Model C->D E Efficacy & Toxicity Evaluation D->E

Caption: A streamlined workflow for anticancer drug evaluation.

B. Antimicrobial Activity: Combating Pathogenic Microorganisms

The emergence of antibiotic resistance necessitates the development of novel antimicrobial agents. Pyrimidine derivatives have shown considerable promise in this area.

1. Proposed Compound Class: Thiazolyl-pyrimidine Hydrazones

The reaction of Ethyl 2-(pyrimidin-5-yl)acetate with thiosemicarbazide and subsequent condensation with various aldehydes can lead to the formation of thiazolyl-pyrimidine hydrazones.

2. In Vitro Evaluation

  • Antimicrobial Susceptibility Testing: The antimicrobial activity of the synthesized compounds can be assessed against a panel of Gram-positive and Gram-negative bacteria, as well as fungal strains.

    • Disk Diffusion Method: This qualitative method provides a preliminary indication of antimicrobial activity by measuring the zone of inhibition around a disk impregnated with the test compound.

    • Minimum Inhibitory Concentration (MIC): This quantitative assay determines the lowest concentration of a compound that inhibits the visible growth of a microorganism.

    Table 2: Illustrative MIC Values (µg/mL) of Hypothetical Thiazolyl-pyrimidine Hydrazones.

CompoundS. aureus (Gram+)E. coli (Gram-)C. albicans (Fungus)
Ciprofloxacin10.5N/A
FluconazoleN/AN/A8
TPH-1 1632>64
TPH-2 81632
TPH-3 >64>64>64

Data are hypothetical and for illustrative purposes. N/A: Not Applicable.

3. In Vivo Evaluation

  • Murine Infection Models: For compounds with potent in vitro antimicrobial activity, in vivo efficacy is evaluated in animal models of infection. For example, a murine model of sepsis can be used to assess the ability of the compounds to protect against a lethal bacterial challenge.

C. Anti-inflammatory Activity: Modulating the Inflammatory Response

Chronic inflammation is implicated in a wide range of diseases. Pyrimidine derivatives have been investigated for their potential to modulate inflammatory pathways.

1. Proposed Compound Class: Oxadiazolyl-pyrimidine Esters

Cyclization of the hydrazide derivative of Ethyl 2-(pyrimidin-5-yl)acetate can lead to the formation of oxadiazole-containing compounds.

2. In Vitro Evaluation

  • Inhibition of Inflammatory Mediators: The anti-inflammatory potential of the synthesized compounds can be assessed by measuring their ability to inhibit the production of key inflammatory mediators in cell-based assays. For instance, lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells can be used to measure the inhibition of nitric oxide (NO) and pro-inflammatory cytokines like TNF-α and IL-6.

3. In Vivo Evaluation

  • Carrageenan-Induced Paw Edema: This is a classic and widely used in vivo model to screen for acute anti-inflammatory activity. The reduction in paw swelling after administration of the test compound is a measure of its anti-inflammatory effect.

III. Experimental Protocols

Protocol 1: General Procedure for the Synthesis of Pyrazolyl-pyrimidine Acetamides

  • A mixture of Ethyl 2-(pyrimidin-5-yl)acetate (1 mmol) and a substituted hydrazine (1.1 mmol) in ethanol (10 mL) is refluxed for 4-6 hours.

  • The reaction mixture is cooled to room temperature, and the resulting precipitate is filtered, washed with cold ethanol, and dried to yield the pyrazolyl-pyrimidine ester.

  • The ester (1 mmol) is then treated with an excess of the desired amine in a sealed tube and heated at 100-120 °C for 8-12 hours.

  • After cooling, the reaction mixture is poured into ice-water, and the solid product is collected by filtration, washed with water, and purified by recrystallization or column chromatography.

Protocol 2: MTT Cytotoxicity Assay

  • Cancer cells are seeded in 96-well plates at a density of 5x10³ cells/well and incubated for 24 hours.

  • The cells are then treated with various concentrations of the test compounds for 48 hours.

  • After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.

  • The formazan crystals are dissolved in 100 µL of DMSO, and the absorbance is measured at 570 nm using a microplate reader.

  • The IC50 value is calculated as the concentration of the compound that causes a 50% reduction in cell viability.

IV. Conclusion and Future Directions

Ethyl 2-(pyrimidin-5-yl)acetate represents a promising, yet largely untapped, resource for the synthesis of novel heterocyclic compounds with significant therapeutic potential. This guide has provided a comparative framework for the systematic evaluation of its derivatives in the key areas of oncology, infectious diseases, and inflammation. By leveraging established synthetic methodologies and robust in vitro and in vivo screening platforms, researchers can unlock the full potential of this versatile scaffold. Future work should focus on the actual synthesis and biological evaluation of diverse libraries of compounds derived from Ethyl 2-(pyrimidin-5-yl)acetate to validate the hypotheses presented herein and to identify lead candidates for further drug development.

References

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  • National Center for Biotechnology Information. (2022). Synthesis, screening as potential antitumor of new poly heterocyclic compounds based on pyrimidine-2-thiones. PubMed Central.
  • ResearchGate. (n.d.). Synthesis and biological evaluation of novel 5-aryl-4-(5-nitrofuran-2-yl)-pyrimidines as potential anti-bacterial agents. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and in vitro Antibacterial Activities of 5-(2,3,4,5-Tetrahydro-1H-chromeno[2,3-d]pyrimidin-5-yl)pyrimidione Derivatives. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. PubMed Central.
  • ResearchGate. (2026). Synthesis and anticancer activity of 2,5-diaryl-oxazolo[5,4-d]pyrimidin-7-amines and corresponding amides.
  • National Center for Biotechnology Information. (2023). Antibacterial properties and GC-MS analysis of ethyl acetate extracts of Xerophyta spekei (Baker) and Grewia tembensis (Fresen). PubMed Central.
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  • MDPI. (2024). Novel[4][5][6]Thiadiazole[3,2-a]pyrimidin-5-ones as Promising Biofilm Dispersal Agents against Relevant Gram-Positive and Gram-Negative Pathogens. MDPI.

  • MDPI. (n.d.). New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. MDPI.
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